Desacetyl Famciclovir
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMGIMAEASXOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434620 | |
| Record name | Desacetyl Famciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104227-88-5 | |
| Record name | 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desacetyl Famciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-PROPANEDIOL, 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)-, 1-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE5144EK4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Metabolism of Desacetyl Famciclovir: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of Desacetyl Famciclovir, an essential intermediate in the bioactivation of the antiviral prodrug, Famciclovir. The document details the primary metabolic pathway, enzymatic kinetics, and established experimental protocols for studying this conversion.
Introduction: The Role of this compound in Bioactivation
Famciclovir is an orally administered prodrug designed to improve the bioavailability of the active antiviral agent, penciclovir.[1][2] Following oral administration, famciclovir undergoes rapid and extensive first-pass metabolism to achieve clinically effective concentrations of penciclovir.[3][4] This bioactivation is a two-step process in which this compound (also known as BRL 42359 or 6-deoxypenciclovir) serves as the critical penultimate metabolite.[1][3][5] The focus of this guide is the second, rate-determining step: the in vitro enzymatic conversion of this compound to penciclovir.
Metabolic Pathway and Enzymology
The conversion of this compound to the active penciclovir is an oxidation reaction.[1][5] This process is primarily localized in the liver.
2.1 Key Enzyme: Aldehyde Oxidase
Numerous in vitro studies using human liver fractions have definitively identified aldehyde oxidase (AOX) as the principal enzyme responsible for the oxidation of this compound at the 6-position of the purine ring to form penciclovir.[1][5][6] Aldehyde oxidase is a cytosolic enzyme, which is a critical consideration for the design of in vitro experiments.[1][2][5] The reaction proceeds without the need for cofactors like NADPH.[1][5][7]
2.2 Exclusion of Other Enzymes
While xanthine oxidase is another molybdenum hydroxylase capable of similar reactions, inhibitor studies have confirmed that it does not play a significant role in the conversion of this compound to penciclovir in humans.[1][5] Similarly, cytochrome P450 enzymes, located in the microsomal fraction, are not involved in this specific oxidation step.[7][8]
2.3 Minor Metabolites
In addition to penciclovir (the 6-oxo metabolite), smaller quantities of other oxidation products, such as 8-oxo and 6,8-dioxo-metabolites, have been observed in vitro.[6][9]
Quantitative Data: Enzyme Kinetics and Inhibition
The following tables summarize the key quantitative parameters for the in vitro metabolism of this compound.
Table 1: Michaelis-Menten Kinetics of this compound Oxidation
This table presents the kinetic constants for the conversion of this compound (BRL 42359) to penciclovir in human liver cytosol.
| Parameter | Value | In Vitro System |
| KM | 115 µM (± 23) | Human Liver Cytosol |
| Data sourced from reference[5]. |
Table 2: Inhibition of this compound Oxidation
This table shows the inhibitory effects of specific enzyme inhibitors on the conversion of this compound (4 µM) to penciclovir, confirming the primary role of aldehyde oxidase.[5]
| Inhibitor | Target Enzyme | IC50 | Result |
| Menadione | Aldehyde Oxidase | 7 µM | Extensive Inhibition |
| Isovanillin | Aldehyde Oxidase | 15 µM | Extensive Inhibition |
| Allopurinol | Xanthine Oxidase | Not Applicable | No Significant Inhibition |
| Data sourced from reference[5]. |
Experimental Protocols
The following protocols provide a framework for conducting in vitro studies on the metabolism of this compound.
4.1 Protocol: Determining Metabolic Kinetics in Human Liver Cytosol
Objective: To determine the kinetic parameters (KM and Vmax) of the conversion of this compound to penciclovir.
Materials:
-
Human liver cytosol (commercially available).[1]
-
This compound (BRL 42359).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Reaction termination solvent (e.g., cold acetonitrile or methanol).
-
Analytical standards for this compound and penciclovir.
-
Incubator/water bath capable of maintaining 37°C.
-
Centrifuge.
-
HPLC-UV or LC-MS/MS system for analysis.[1]
Methodology:
-
Preparation of Reagents:
-
Incubation Procedure:
-
In microcentrifuge tubes, combine the phosphate buffer and human liver cytosol (final protein concentration typically 0.5-2 mg/mL).[1]
-
Pre-incubate the mixture at 37°C for approximately 5 minutes.[1]
-
Initiate the metabolic reaction by adding the this compound working solution to each tube.
-
Note: This reaction does not require NADPH or other cofactors.[1][5][7]
-
Incubate the samples at 37°C with gentle agitation for a predetermined linear time period (e.g., 0, 15, 30, 60 minutes).[1]
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding an excess (e.g., 2 volumes) of cold termination solvent (e.g., acetonitrile) to precipitate the protein.[1]
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.[1]
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness, for example, under a stream of nitrogen.[1]
-
Reconstitute the residue in the mobile phase used for the analytical method.[1]
-
-
Analysis:
-
Analyze the samples for the formation of penciclovir using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the rate of penciclovir formation at each substrate concentration.
-
Determine KM and Vmax by fitting the data to the Michaelis-Menten equation using appropriate software.
-
4.2 Protocol: Enzyme Inhibition Study
Objective: To confirm the identity of the enzyme responsible for this compound metabolism using selective inhibitors.
Methodology:
-
Follow the procedure outlined in Protocol 4.1, using a single, non-saturating concentration of this compound (e.g., a concentration close to the KM or reflecting physiological levels, such as 4 µM).[5]
-
Prepare parallel sets of incubations. In addition to the control (no inhibitor), include sets with known inhibitors:
-
Pre-incubate the cytosol-buffer mixture with the inhibitor for a short period (e.g., 5-10 minutes) before adding the substrate to initiate the reaction.
-
Terminate, process, and analyze the samples as described previously.
-
Compare the rate of penciclovir formation in the presence of each inhibitor to the control to determine the percent inhibition.
Conclusion
This compound is an obligatory intermediate in the metabolic activation of famciclovir.[3] Its conversion to the active antiviral agent, penciclovir, is efficiently catalyzed in vitro by the cytosolic enzyme aldehyde oxidase.[5][6] This specific metabolic step can be reliably characterized using human liver cytosol, which provides a robust and predictive model for the in vivo pathway.[1] Understanding the kinetics and enzymatic basis of this conversion is crucial for drug development, enabling accurate prediction of drug-drug interactions and metabolic clearance pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. This compound | 104227-88-5 | Benchchem [benchchem.com]
- 4. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that famciclovir (BRL 42810) and its associated metabolites do not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Enzymatic Bridge: A Technical Guide to the Conversion of Desacetyl Famciclovir to Penciclovir
For Immediate Release
This technical guide provides an in-depth exploration of the enzymatic conversion of desacetyl famciclovir to the active antiviral agent, penciclovir. Designed for researchers, scientists, and drug development professionals, this document details the core biochemical processes, experimental methodologies, and quantitative data underpinning this critical step in the activation of the prodrug famciclovir.
Introduction
Famciclovir is an orally administered prodrug that is extensively metabolized to the potent antiviral compound, penciclovir, which is active against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1] The conversion of famciclovir to penciclovir is a two-step process. The initial de-acetylation to this compound (also known as 6-deoxypenciclovir or BRL 42359) is followed by a crucial oxidation step to yield penciclovir.[2][3] This document focuses on the latter enzymatic conversion, a key determinant of the bioavailability and efficacy of penciclovir.
The Core Enzymatic Conversion
The transformation of this compound to penciclovir is primarily catalyzed by the cytosolic enzyme, aldehyde oxidase, located in the liver.[2][4] This oxidation reaction occurs at the 6-position of the purine ring.[3] Studies utilizing specific enzyme inhibitors have demonstrated that xanthine oxidase does not play a significant role in this metabolic pathway in humans.[2][4]
The reaction follows Michaelis-Menten kinetics, and the efficiency of this conversion is a critical factor in achieving therapeutic concentrations of penciclovir.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the enzymatic conversion of this compound to penciclovir in human liver cytosol.
| Parameter | Value | Enzyme Source | Reference |
| Michaelis-Menten Constant (KM) | 115 ± 23 µM | Human Liver Cytosol | [4] |
| Aldehyde Oxidase Inhibitor IC50 (Menadione) | 7 µM | Human Liver Cytosol | [4] |
| Aldehyde Oxidase Inhibitor IC50 (Isovanillin) | 15 µM | Human Liver Cytosol | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic conversion of this compound to penciclovir.
Preparation of Human Liver Cytosol
Human liver cytosol is the primary source of aldehyde oxidase for in vitro studies.[3]
Materials:
-
Frozen human liver tissue
-
S9 homogenization solution (e.g., 50 mM Tris-HCl buffer, pH 7.4, with 150 mM KCl and 2 mM EDTA)[5]
-
Potter-Elvehjem tissue homogenizer[5]
-
Refrigerated centrifuge
-
Ultracentrifuge
Protocol:
-
Thaw frozen human liver tissue on ice.
-
Mince the tissue and homogenize in ice-cold S9 homogenization solution (typically 4 mL of buffer per gram of tissue).[6]
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cellular debris.[5]
-
Carefully collect the supernatant (S9 fraction).
-
To obtain the cytosolic fraction, ultracentrifuge the S9 fraction at 105,000 x g for 60 minutes at 4°C.[7]
-
The resulting supernatant is the cytosolic fraction, which should be stored at -80°C until use.
-
Determine the protein concentration of the cytosol using a standard method such as the bicinchoninic acid (BCA) assay.[5]
In Vitro Enzymatic Conversion Assay
This assay measures the conversion of this compound to penciclovir by aldehyde oxidase in human liver cytosol.
Materials:
-
Human liver cytosol
-
This compound (BRL 42359) stock solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Methanol or other suitable organic solvent for quenching the reaction
-
Incubator or water bath set to 37°C
Protocol:
-
Prepare a reaction mixture containing phosphate buffer and human liver cytosol in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the desired final concentration (e.g., ranging from below to above the KM of 115 µM).
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the concentrations of this compound and penciclovir using HPLC or LC-MS/MS.
HPLC-UV Analysis of this compound and Penciclovir
This method allows for the separation and quantification of the substrate and product.[8][9]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.1, or 20 mM potassium dihydrogen phosphate, pH 3.5) and an organic modifier like methanol or acetonitrile.[8][9] An isocratic elution is often suitable.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: UV detection at approximately 254 nm.[9]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare calibration standards of this compound and penciclovir in the mobile phase.
-
For samples from the in vitro conversion assay, the supernatant after protein precipitation can be directly injected or further diluted with the mobile phase if necessary.[10]
Visualizations
The following diagrams illustrate the metabolic pathway and a typical experimental workflow.
Caption: Metabolic activation of famciclovir.
Caption: Experimental workflow for in vitro conversion.
Conclusion
The enzymatic conversion of this compound to penciclovir by aldehyde oxidase is a well-defined and critical step in the bioactivation of famciclovir. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in the field of antiviral drug metabolism. Understanding the kinetics and the enzymes involved is paramount for predicting drug-drug interactions and for the development of future antiviral prodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase | Springer Nature Experiments [experiments.springernature.com]
- 4. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Crucial Role of Aldehyde Oxidase in the Bioactivation of Desacetyl-Famciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famciclovir, a prodrug of the potent antiviral agent penciclovir, undergoes a critical two-step metabolic conversion to exert its therapeutic effect. The final and rate-limiting step in this bioactivation cascade is the oxidation of its intermediate metabolite, desacetyl-famciclovir (also known as 6-deoxypenciclovir or BRL 42359), to penciclovir. This transformation is catalyzed by the cytosolic enzyme aldehyde oxidase (AO). Understanding the intricacies of this metabolic process is paramount for drug development professionals, as AO exhibits significant inter-species variability and its activity can influence the pharmacokinetic profile and therapeutic efficacy of famciclovir. This technical guide provides an in-depth exploration of the role of aldehyde oxidase in desacetyl-famciclovir metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction: The Metabolic Journey of Famciclovir
Famciclovir was developed as a prodrug to enhance the oral bioavailability of penciclovir, which is poorly absorbed when administered directly.[1] Following oral administration, famciclovir is well-absorbed and undergoes rapid and extensive first-pass metabolism.[1][2] The metabolic pathway involves two primary enzymatic steps:
-
De-acetylation: The initial step is the hydrolysis of the two acetyl groups from the famciclovir molecule, primarily mediated by esterases, to form the intermediate metabolite, desacetyl-famciclovir.[2][3]
-
Oxidation: Subsequently, desacetyl-famciclovir is oxidized at the 6-position of the purine ring. This critical oxidation step is catalyzed by aldehyde oxidase, yielding the pharmacologically active antiviral agent, penciclovir.[2][4]
It has been demonstrated that xanthine oxidase, another molybdenum-containing enzyme, does not play a significant role in this conversion in humans.[4][5] Once formed, penciclovir is taken up by virus-infected cells and phosphorylated by viral thymidine kinase to its active triphosphate form, which then inhibits viral DNA polymerase, halting viral replication.[2][6]
Quantitative Analysis of Desacetyl-Famciclovir Metabolism by Aldehyde Oxidase
The efficiency of the conversion of desacetyl-famciclovir to penciclovir by aldehyde oxidase has been quantified in several in vitro studies. These data are crucial for predicting the in vivo pharmacokinetic behavior of famciclovir.
| Parameter | Value | Species/System | Reference |
| Michaelis-Menten Constant (KM) | 115 µM (± 23) | Human Liver Cytosol | [4] |
Table 1: Kinetic Parameters for the Oxidation of Desacetyl-Famciclovir by Aldehyde Oxidase. This table summarizes the Michaelis-Menten constant (KM) for the conversion of desacetyl-famciclovir to penciclovir in human liver cytosol.
| Inhibitor | IC50 | Substrate Concentration | Species/System | Reference |
| Menadione | 7 µM | 4 µM Desacetyl-Famciclovir | Human Liver Cytosol | [4] |
| Isovanillin | 15 µM | 4 µM Desacetyl-Famciclovir | Human Liver Cytosol | [4] |
| Allopurinol | No significant inhibition | 4 µM Desacetyl-Famciclovir | Human Liver Cytosol | [4] |
Table 2: Inhibition of Desacetyl-Famciclovir Oxidation in Human Liver Cytosol. This table presents the half-maximal inhibitory concentration (IC50) values for known inhibitors of aldehyde oxidase and xanthine oxidase. The lack of inhibition by allopurinol, a potent xanthine oxidase inhibitor, further confirms the primary role of aldehyde oxidase in this metabolic step.
Signaling Pathways and Experimental Workflows
To visually represent the metabolic conversion of famciclovir and the experimental procedures used to study this process, the following diagrams have been generated using the DOT language.
Caption: Metabolic activation of famciclovir to penciclovir.
References
- 1. Desacetyl Famciclovir | 104227-88-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir [ouci.dntb.gov.ua]
- 4. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Desacetyl-Famciclovir: A Transient Intermediate in the Metabolic Activation of Famciclovir
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally administered prodrug that is extensively metabolized to the active antiviral compound, penciclovir, which is effective against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). The conversion of famciclovir to penciclovir is a rapid and efficient two-step metabolic process that is critical for its therapeutic efficacy. This technical guide provides a detailed overview of desacetyl-famciclovir, a key transient metabolite in this activation pathway. We will delve into the metabolic cascade, present quantitative pharmacokinetic data, detail relevant experimental protocols, and provide visual representations of the key processes.
Metabolic Pathway of Famciclovir
Following oral administration, famciclovir undergoes extensive first-pass metabolism, primarily in the intestine and liver, to form penciclovir.[1][2] This bioactivation involves two main enzymatic steps:
-
Deacetylation: The initial step is the hydrolysis of the two acetyl groups from the famciclovir molecule. This reaction is catalyzed by esterase enzymes.[1] The complete removal of both acetyl groups results in the formation of 6-deoxypenciclovir (also known by its research code, BRL 42359).[1][3] The mono-deacetylated intermediate is referred to as desacetyl-famciclovir. While transient and not routinely measured in plasma, it is a crucial step in the metabolic cascade.[4]
-
Oxidation: Subsequently, 6-deoxypenciclovir is oxidized at the 6-position of the purine ring.[1] This reaction is catalyzed by aldehyde oxidase, a cytosolic enzyme, to yield the active antiviral agent, penciclovir.[1][3] It has been demonstrated that xanthine oxidase does not play a significant role in this conversion.[3]
Once formed, penciclovir is taken up by virus-infected cells and is phosphorylated by viral thymidine kinase to its active triphosphate form.[1][5] Penciclovir triphosphate then inhibits viral DNA polymerase, thereby halting viral replication.[5]
Metabolic Pathway Diagram
Quantitative Data
Due to its transient nature, pharmacokinetic data for desacetyl-famciclovir is limited. However, extensive data is available for its successor, 6-deoxypenciclovir, and the final active metabolite, penciclovir. The following tables summarize key pharmacokinetic parameters in humans.
Table 1: Pharmacokinetic Parameters of Penciclovir and 6-Deoxypenciclovir in Healthy Human Subjects Following a Single Oral 500 mg Dose of Famciclovir
| Parameter | Penciclovir | 6-Deoxypenciclovir (BRL 42359) | Reference(s) |
| Cmax (µg/mL) | 3.3 ± 0.7 | 1.0 ± 0.1 | [6] |
| Tmax (hours) | 0.89 ± 0.5 | 0.5 | [6] |
| AUC (µg·h/mL) | Data not consistently reported | Data not consistently reported | |
| Elimination Half-life (t½) (hours) | 2.3 ± 0.4 | Not applicable (transient) | [6] |
Note: Values are presented as mean ± standard deviation where available.
Table 2: Bioavailability and Excretion of Penciclovir Following Oral Famciclovir Administration
| Parameter | Value | Reference(s) |
| Absolute Bioavailability of Penciclovir | 77% | [6] |
| Urinary Excretion (% of dose as penciclovir) | ~60% | [7] |
| Fecal Excretion (% of dose) | ~27% | [8] |
Experimental Protocols
In Vitro Metabolism of 6-Deoxypenciclovir in Human Liver Cytosol
This protocol is designed to determine the kinetics of the conversion of 6-deoxypenciclovir to penciclovir and to identify the role of aldehyde oxidase.[1]
Materials:
-
6-Deoxypenciclovir (BRL 42359)
-
Human liver cytosol (protein concentration typically 0.5-2 mg/mL)
-
Phosphate buffer (pH 7.4)
-
Suitable solvent for 6-deoxypenciclovir (e.g., DMSO)
-
Aldehyde oxidase inhibitors (e.g., menadione, isovanillin)[3]
-
Acetonitrile or other suitable protein precipitation agent
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of 6-deoxypenciclovir in a suitable solvent.
-
In a microcentrifuge tube, combine human liver cytosol, phosphate buffer (pH 7.4), and the 6-deoxypenciclovir stock solution. The final substrate concentration should be varied to determine kinetics (e.g., 10-500 µM).[1]
-
-
Incubation:
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Vortex the samples and then centrifuge to pellet the precipitated protein.[1]
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[1]
-
-
Analysis:
-
Analyze the formation of penciclovir using a validated LC-MS/MS method.
-
-
Inhibitor Studies:
-
To confirm the role of aldehyde oxidase, perform parallel incubations in the presence of known inhibitors like menadione or isovanillin.[3]
-
Experimental Workflow Diagram
Quantification of 6-Deoxypenciclovir in Human Plasma by LC-MS/MS
This protocol provides a framework for the sensitive and selective quantification of 6-deoxypenciclovir in human plasma samples.[9]
Materials:
-
Human plasma samples
-
6-Deoxypenciclovir analytical standard
-
Internal standard (IS), e.g., Acyclovir[9]
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions (1 mg/mL) of 6-deoxypenciclovir and the internal standard in methanol.[9]
-
Prepare serial dilutions of the 6-deoxypenciclovir stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.[9]
-
Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the protein precipitation solvent.
-
-
Sample Preparation:
-
To a small volume of plasma sample (e.g., 50 µL), add the internal standard working solution in a protein precipitation solvent (e.g., acetonitrile with 1% formic acid).[10]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 15,000 x g) for a sufficient time to pellet the precipitated proteins.[10]
-
Transfer the clear supernatant to a new plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable C18 analytical column.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous component with a modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[9]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor to product ion transitions for 6-deoxypenciclovir and the internal standard should be optimized. For 6-deoxypenciclovir, a common transition is m/z 236.1 -> 152.1.[9]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of 6-deoxypenciclovir in the unknown samples by interpolation from the calibration curve.
-
Conclusion
Desacetyl-famciclovir is a fleeting but essential intermediate in the metabolic activation of the prodrug famciclovir to the potent antiviral agent penciclovir. Understanding the kinetics and the enzymatic processes involved in its formation and subsequent conversion is crucial for a comprehensive grasp of famciclovir's pharmacology. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this metabolic pathway and quantify the key metabolites, thereby supporting further research and development in the field of antiviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Desacetyl Famciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desacetyl Famciclovir, with the chemical name 9-[4-acetoxy-3-(hydroxymethyl)but-1-yl]-2-aminopurine, is a crucial intermediate in the metabolic activation of the antiviral prodrug Famciclovir. Famciclovir is a diacetyl 6-deoxy analog of Penciclovir, which upon oral administration, undergoes rapid deacetylation and oxidation to form the active antiviral agent, Penciclovir.[1][2][3] This conversion is primarily mediated by esterases and aldehyde oxidase.[4] Understanding the synthesis and characterization of this compound is paramount for impurity profiling, metabolic studies, and the development of robust analytical methods for Famciclovir and its related substances. This technical guide provides an in-depth overview of the synthesis, characterization, and analytical methodologies for this compound.
Physicochemical Properties
This compound is a purine nucleoside analog. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate | [5] |
| Synonyms | 6-Deoxypenciclovir Acetate, BRL 43594 | [6] |
| CAS Number | 104227-88-5 | [5] |
| Molecular Formula | C₁₂H₁₇N₅O₃ | [5] |
| Molecular Weight | 279.30 g/mol | [5] |
| Exact Mass | 279.13313942 Da | [5] |
| LogP | -0.5 | [5] |
Synthesis of this compound
A direct and optimized synthesis protocol for this compound is not extensively detailed in publicly available literature. However, based on synthetic routes for Famciclovir and its intermediates, a plausible approach involves the selective mono-deacetylation of Famciclovir or the selective acetylation of the diol precursor, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-1,3-propanediol.
Proposed Synthesis Workflow
Caption: Proposed synthetic routes to this compound.
Experimental Protocol: Selective Enzymatic Hydrolysis of Famciclovir (Proposed)
This protocol outlines a proposed method for the synthesis of this compound via the selective enzymatic hydrolysis of Famciclovir. This approach leverages the action of esterases to remove one of the two acetyl groups.
-
Materials:
-
Famciclovir
-
Porcine Liver Esterase (or other suitable esterase)
-
Phosphate buffer (pH 7.4)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve Famciclovir in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or ethanol) and dilute with phosphate buffer (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Add Porcine Liver Esterase to the solution. The optimal enzyme concentration should be determined empirically, starting with a 1:10 enzyme to substrate ratio by weight.
-
Stir the reaction mixture at 37°C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon significant formation of the mono-deacetylated product and minimal formation of the di-deacetylated product, quench the reaction by adding an excess of a water-immiscible organic solvent, such as ethyl acetate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of methanol in dichloromethane (e.g., 0-10% methanol).
-
Collect fractions containing the desired product, as identified by TLC or HPLC analysis.
-
Combine the pure fractions and evaporate the solvent to yield this compound.
-
Metabolic Pathway of Famciclovir
This compound is a key intermediate in the metabolic pathway that converts the prodrug Famciclovir into the active antiviral agent, Penciclovir.
Caption: Metabolic conversion of Famciclovir to Penciclovir.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of synthesized this compound. The following sections detail the primary analytical techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from published methods for the analysis of Famciclovir and its impurities.[7][8][9][10][11]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 6.0) and a suitable organic modifier such as acetonitrile or methanol. A common starting ratio is 75:25 (buffer:organic).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 305 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₅O₃ | [5] |
| Monoisotopic Mass | 279.1331 Da | [5] |
| [M+H]⁺ | 280.1409 | Calculated |
A study on the fragmentation of Famciclovir degradation products suggests that a compound with m/z 279 (corresponding to this compound) under alkali conditions fragments to ions at m/z 207 (loss of C₄H₁₀O) and m/z 135.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. A study utilizing isotopically labeled Famciclovir has demonstrated the utility of ¹³C NMR in distinguishing between monoacetylated intermediates.[13] While a complete, assigned spectrum is not publicly available, the expected chemical shifts can be predicted based on the structure.
-
¹H NMR: The spectrum is expected to show signals corresponding to the purine ring protons, the protons of the butyl side chain, the methylene protons adjacent to the acetate and hydroxyl groups, and the methyl protons of the acetate group.
-
¹³C NMR: The spectrum should display 12 distinct signals corresponding to the carbon atoms in the molecule, including those of the purine ring, the butyl side chain, the carbonyl and methyl groups of the acetate moiety, and the methylene carbons bearing the ester and alcohol functionalities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify the functional groups present in this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3500-3200 (broad) |
| N-H (amine) | 3500-3300 |
| C-H (alkane) | 3000-2850 |
| C=O (ester) | ~1735 |
| C=N, C=C (aromatic) | 1650-1450 |
| C-O (ester, alcohol) | 1300-1000 |
Experimental Workflow for Characterization
References
- 1. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | 104227-88-5 | Benchchem [benchchem.com]
- 4. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.104227-88-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. Use of isotopically chiral [4'-13C]famciclovir and 13C NMR to identify the chiral monoacetylated intermediates in the conversion of famciclovir to penciclovir by human intestinal wall extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Desacetyl Famciclovir: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Desacetyl Famciclovir is a key intermediate in the metabolic activation of the antiviral prodrug Famciclovir. Understanding its chemical structure, properties, and role in the metabolic pathway is crucial for the development and analysis of Famciclovir and related compounds. This document provides a comprehensive technical guide on this compound.
Chemical Structure and Identifiers
This compound, with the CAS number 104227-88-5, is a purine nucleoside analog.[1][2][3][4][5][6] Its chemical structure consists of a 2-aminopurine base linked to a substituted butyl chain.
IUPAC Name: [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate[1]
Chemical Formula: C₁₂H₁₇N₅O₃[1][2][3][4][6]
SMILES: CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO[1]
InChIKey: OUMGIMAEASXOJH-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 279.30 g/mol | [1][2][3] |
| Exact Mass | 279.13313942 Da | [1] |
| Appearance | White to Off-White Solid | [5] |
| Polar Surface Area | 116.15 Ų | [1][6] |
| LogP | -0.5 | [1] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [5] |
Mechanism of Action and Metabolic Pathway
Famciclovir is a prodrug that is inactive in its initial form.[7][8][9] Following oral administration, it undergoes extensive first-pass metabolism to form the active antiviral compound, Penciclovir.[7][8][9] this compound is a crucial intermediate in this metabolic cascade.[7]
The metabolic activation pathway is as follows:
-
Deacetylation: Famciclovir is rapidly deacetylated by esterases in the intestine and liver to form this compound.[7][10]
-
Oxidation: The intermediate, 6-deoxy penciclovir (which is formed from this compound), is then oxidized by aldehyde oxidase, primarily in the liver, to yield Penciclovir.[7][11]
-
Phosphorylation in Infected Cells: Once Penciclovir enters cells infected with a herpes virus, it is selectively phosphorylated by viral thymidine kinase to Penciclovir monophosphate.[7][8] This selective activation in infected cells is a key feature of its mechanism.[8][9]
-
Formation of the Active Triphosphate: Cellular kinases further phosphorylate Penciclovir monophosphate to the active form, Penciclovir triphosphate.[7][8]
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate competes with deoxyguanosine triphosphate and inhibits the viral DNA polymerase, thereby halting the replication of viral DNA.[7][8][9]
The following diagram illustrates the metabolic activation of Famciclovir.
Experimental Protocols
Synthesis of Famciclovir and Intermediates
The synthesis of Famciclovir involves several steps, and various methods have been developed to improve efficiency and yield.[12][13][14][15] A general approach involves the alkylation of a purine derivative.
General Synthetic Protocol:
-
Alkylation: A common starting material is 2-amino-6-chloropurine, which is reacted with a suitable alkylating agent, such as triethyl 3-bromopropane-1,1,1-tricarboxylate, in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[13][14]
-
Decarboxylation and Reduction: The resulting intermediate undergoes decarboxylation and reduction to form the diol backbone.
-
Esterification: The hydroxyl groups are then acetylated, for instance, using acetic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a base such as triethylamine in a solvent like dichloromethane.[13]
-
Hydrogenation: The chloro group at the 6-position of the purine ring is removed by catalytic hydrogenation to yield Famciclovir.[14][15]
This compound can be synthesized by modifying the esterification step to selectively acetylate one of the hydroxyl groups or by controlled deacetylation of Famciclovir.
Analytical Method: RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the analysis of Famciclovir and its related substances, including this compound.
Illustrative RP-HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector is used.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and acetonitrile (e.g., 90:10 v/v) can be used.
-
Flow Rate: A flow rate of 0.5 mL/min is maintained.
-
Detection: UV detection is performed at a wavelength of 222 nm.
-
Sample Preparation: A stock solution of the analyte is prepared in methanol and then diluted with the mobile phase to the desired concentration.
The following diagram outlines a typical workflow for the analysis of this compound by RP-HPLC.
References
- 1. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pschemicals.com [pschemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound, CasNo.104227-88-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. This compound | 104227-88-5 | Benchchem [benchchem.com]
- 8. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 10. easpublisher.com [easpublisher.com]
- 11. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. An economical synthesis of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. issplc.com [issplc.com]
- 14. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Intrinsic Antiviral Activity of Desacetyl Famciclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally administered prodrug that has become a cornerstone in the management of infections caused by herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV). Its efficacy lies in its metabolic conversion to the active antiviral compound, penciclovir. This conversion is a multi-step process that involves the formation of several intermediate metabolites. One of the key, albeit transient, intermediates in this pathway is desacetyl famciclovir. This technical guide provides a comprehensive overview of the intrinsic antiviral activity of this compound, detailing its role as a metabolic intermediary and the subsequent mechanism of action of the active metabolite, penciclovir triphosphate. The document will delve into the metabolic pathway, present quantitative data on antiviral activity, and provide detailed experimental protocols for assessing such activity, aimed at researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.
The Metabolic Activation of Famciclovir: A Necessary Transformation
Famciclovir itself is devoid of antiviral properties and requires a two-step biotransformation to yield the pharmacologically active agent, penciclovir.[1] This prodrug strategy was designed to enhance the oral bioavailability of penciclovir, which is poorly absorbed when administered directly.[1]
The metabolic cascade is initiated by the deacetylation of famciclovir, a process that occurs predominantly in the intestinal wall and blood, to form this compound (also known as BRL 42359).[1] This initial step is followed by the oxidation of this compound at the 6-position of the purine ring, a reaction catalyzed by aldehyde oxidase in the liver, to produce penciclovir.[1]
The subsequent antiviral activity is dependent on the intracellular phosphorylation of penciclovir. In virus-infected cells, viral thymidine kinase (TK) efficiently phosphorylates penciclovir to penciclovir monophosphate.[2] Host cell kinases then further phosphorylate the monophosphate to the active triphosphate form, penciclovir triphosphate.[2] This active metabolite is a potent inhibitor of viral DNA polymerase, the enzyme essential for the replication of the viral genome.[1]
References
The Crucial Role of Desacetyl Famciclovir in the Biotransformation of Famciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir, a prodrug of the potent antiviral agent penciclovir, is a cornerstone in the management of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1][2] Its clinical efficacy hinges on its efficient biotransformation to penciclovir, a process in which desacetyl famciclovir emerges as a pivotal, albeit transient, intermediate.[3] This technical guide provides an in-depth exploration of the metabolic cascade from famciclovir to penciclovir, with a core focus on the formation and subsequent conversion of this compound. We will delve into the enzymatic machinery driving this transformation, present key quantitative data, detail relevant experimental protocols, and visualize the metabolic pathway.
Famciclovir itself is the diacetyl 6-deoxy analog of penciclovir and exhibits no intrinsic antiviral activity.[1][4] Its design as a prodrug was a strategic pharmaceutical maneuver to enhance the oral bioavailability of penciclovir, which is poorly absorbed when administered directly.[3][5] Following oral administration, famciclovir undergoes extensive and rapid first-pass metabolism, ensuring high systemic availability of the active compound, penciclovir.[5][6]
The Biotransformation Pathway: A Two-Step Enzymatic Conversion
The conversion of famciclovir to penciclovir is a sequential two-step process primarily occurring in the intestinal wall and liver.[7] This metabolic activation is critical for the drug's therapeutic action.
Step 1: Deacetylation to this compound and 6-deoxypenciclovir
The initial step in famciclovir's activation is the hydrolysis of its two acetyl groups. This reaction is catalyzed by esterase enzymes.[3][8] The removal of one acetyl group results in the formation of monoacetylated penciclovir, also known as this compound (BRL 43594).[3][9] Subsequent deacetylation of the second ester group yields 6-deoxypenciclovir (BRL 42359).[8][10] This initial deacetylation phase is rapid and efficient.[3]
Step 2: Oxidation to Penciclovir
The crucial final step in the formation of the active antiviral agent is the oxidation of 6-deoxypenciclovir at the 6-position of the purine ring.[8][10] This reaction is catalyzed by aldehyde oxidase, a cytosolic enzyme.[2][10][11] It is important to note that xanthine oxidase does not play a significant role in this conversion.[10] The end product of this oxidation is penciclovir, the pharmacologically active nucleoside analog that inhibits viral DNA polymerase.[1][12]
Quantitative Pharmacokinetic and Enzyme Kinetic Data
The efficiency of famciclovir's biotransformation is reflected in its pharmacokinetic profile. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Penciclovir after Oral Administration of Famciclovir in Humans
| Parameter | Value | Reference(s) |
| Bioavailability of Penciclovir | ~77% | [4][5] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 0.9 hours | [4] |
| Elimination Half-life (t½) | 2 - 3 hours | [6][13] |
| Renal Clearance (CLR) | 25 - 30 L/h | [6] |
| Protein Binding | <20% | [14] |
Table 2: Enzyme Kinetics of 6-deoxypenciclovir Oxidation by Human Liver Aldehyde Oxidase
| Parameter | Value | Reference(s) |
| Michaelis-Menten Constant (KM) | 115 µM ± 23 | [10] |
Table 3: Inhibitor Concentrations for the 6-oxidation of 6-deoxypenciclovir
| Inhibitor | IC50 | Target Enzyme | Reference(s) |
| Menadione | 7 µM | Aldehyde Oxidase | [10] |
| Isovanillin | 15 µM | Aldehyde Oxidase | [10] |
| Allopurinol | No significant inhibition | Xanthine Oxidase | [10] |
Experimental Protocols
The elucidation of the famciclovir metabolic pathway has been made possible through a combination of in vitro and in vivo experimental models.
In Vitro Metabolism Studies using Human Liver Cytosol
This model is instrumental in identifying the enzymes responsible for the metabolic conversion and determining their kinetic parameters.[8]
Objective: To characterize the enzymatic conversion of 6-deoxypenciclovir to penciclovir.
Methodology:
-
Preparation of Human Liver Cytosol: Obtain human liver tissue and prepare the cytosolic fraction through differential centrifugation.
-
Incubation: Incubate 6-deoxypenciclovir with the human liver cytosol preparation at 37°C in a suitable buffer system. No cofactors are required for the aldehyde oxidase-mediated reaction.[10]
-
Sample Preparation for Analysis:
-
Terminate the reaction by adding a protein precipitating agent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.[8]
-
-
Analytical Method: Analyze the formation of penciclovir using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric (LC-MS/MS) detection.[8]
-
Inhibitor Studies: To confirm the role of aldehyde oxidase, perform parallel incubations in the presence of known inhibitors like menadione or isovanillin. A xanthine oxidase inhibitor, such as allopurinol, should be used as a negative control to demonstrate the lack of involvement of this enzyme.[8][10]
In Vivo Pharmacokinetic Studies in Animal Models
Rats and dogs are commonly used preclinical species for pharmacokinetic studies to determine the plasma concentrations of famciclovir metabolites and assess the bioavailability of penciclovir.[8]
Objective: To determine the plasma concentration-time profiles of penciclovir and 6-deoxypenciclovir following oral administration of famciclovir.
Methodology:
-
Animal Dosing: Administer a single oral dose of famciclovir to the selected animal model (e.g., Sprague-Dawley rats at 40 mg/kg) via gavage.[8]
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[8]
-
Sample Analysis: Analyze the plasma concentrations of penciclovir and 6-deoxypenciclovir using a validated LC-MS/MS method.[8][15]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) using appropriate software.[8]
Visualizing the Biotransformation and Experimental Workflow
To further clarify the processes described, the following diagrams illustrate the metabolic pathway of famciclovir and a typical experimental workflow for its study.
Caption: Metabolic pathway of famciclovir to penciclovir.
Caption: Experimental workflow for studying famciclovir metabolism.
Conclusion
The biotransformation of famciclovir is a highly efficient process that relies on the sequential action of esterases and aldehyde oxidase. This compound and 6-deoxypenciclovir are key intermediates in this pathway, leading to the formation of the active antiviral agent, penciclovir. A thorough understanding of this metabolic cascade, supported by robust in vitro and in vivo experimental models, is crucial for the continued development and optimization of antiviral prodrug strategies. The quantitative data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.
References
- 1. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 104227-88-5 | Benchchem [benchchem.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimates of the pharmacokinetics of famciclovir and its active metabolite penciclovir in young Asian elephants (Elephas maximus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 13. Famciclovir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Single-Dose Pharmacokinetics of Famciclovir in Infants and Population Pharmacokinetic Analysis in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Desacetyl Famciclovir Analytical Standard for HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetyl Famciclovir, with the CAS number 104227-88-5, is a key metabolite of the antiviral prodrug Famciclovir.[1][2] Famciclovir is orally administered and undergoes rapid biotransformation to the active antiviral compound, Penciclovir.[3] This conversion involves a de-acetylation step to form this compound as an intermediate.[4][5] Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control during the manufacturing of Famciclovir. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the this compound analytical standard is fundamental for method development.
| Property | Value | Source |
| Chemical Name | [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate | [6] |
| Synonyms | 6-Deoxypenciclovir Acetate, BRL 43594 | [2][6] |
| CAS Number | 104227-88-5 | [1][7] |
| Molecular Formula | C12H17N5O3 | [1][6] |
| Molecular Weight | 279.30 g/mol | [1][6] |
| Appearance | White to Off-White Solid | [2] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [2] |
Metabolic Pathway of Famciclovir
Famciclovir is a prodrug that is metabolized to the active antiviral agent, Penciclovir. This metabolic activation is a two-step process. Initially, Famciclovir is deacetylated by esterases to form this compound. Subsequently, aldehyde oxidase oxidizes this compound to Penciclovir.[4][5]
Caption: Metabolic activation of Famciclovir to Penciclovir.
HPLC Method Protocol
This protocol is a recommended starting point for the HPLC analysis of this compound. Method validation and optimization are essential for specific applications.
Instrumentation and Chromatographic Conditions
High-performance liquid chromatography is the predominant technique for the quantification of this compound.[3] A reverse-phase HPLC (RP-HPLC) method is generally employed.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary pump, UV-Vis Detector, Autosampler, Column Oven |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02M Phosphate Buffer (pH adjusted to 3.0-4.5) |
| Mobile Phase Ratio | 25:75 (v/v) (May require optimization) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm or 305 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Note: The mobile phase composition and pH are critical parameters that may need adjustment to achieve optimal separation and peak shape. Wavelength selection should be based on the UV absorbance spectrum of this compound.
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound analytical standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions (10-100 µg/mL):
-
Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.
Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., bulk drug, plasma, tissue homogenates). A generic solid-phase extraction or protein precipitation protocol may be necessary for biological samples.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound by HPLC.
Caption: HPLC analysis workflow for this compound.
Method Validation Parameters
For reliable and accurate results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8] |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion
This application note provides a comprehensive overview and a starting protocol for the analysis of the this compound analytical standard using HPLC. The provided methodologies and diagrams serve as a valuable resource for researchers and professionals in drug development and quality control. Adherence to good laboratory practices and thorough method validation will ensure the generation of accurate and reproducible data.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, CasNo.104227-88-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desacetyl Famciclovir (Penciclovir) in Human Plasma
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.
Introduction
Famciclovir is an orally administered prodrug that is rapidly converted in the body to its active antiviral agent, penciclovir (desacetyl famciclovir).[1][2][3] This conversion occurs through extensive first-pass metabolism in the intestine and liver.[3] Penciclovir is a synthetic guanosine analogue that exhibits potent antiviral activity against various herpesviruses.[4] Accurate quantification of penciclovir in biological matrices like plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and clinical research.[4][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high selectivity, sensitivity, and throughput.[4] This application note details a validated LC-MS/MS method for the reliable determination of penciclovir in human plasma, suitable for regulated bioanalysis.
Metabolic Conversion of Famciclovir
Famciclovir itself is inactive and requires a two-step metabolic process to become the active penciclovir.[6] The primary metabolic route involves de-acetylation to an intermediate, 6-Deoxypenciclovir, followed by oxidation at the 6-position of the purine ring by the enzyme aldehyde oxidase to form penciclovir.[6][7]
Experimental Protocols
This protocol provides a framework for the quantification of penciclovir in human plasma. Optimization may be required for specific instrumentation.
Materials and Reagents
-
Analytes: Penciclovir and a suitable internal standard (IS), such as Penciclovir-d4 (stable isotope-labeled) or Acyclovir.[4][5]
-
Solvents: HPLC-grade or LC-MS grade methanol and acetonitrile.[4]
-
Acids/Buffers: Formic acid and ammonium acetate.[4]
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Matrix: Drug-free, anticoagulated (e.g., K2-EDTA) human plasma.[4]
Instrumentation
A validated LC-MS/MS system, such as an Acquity UPLC system coupled to a XEVO TQ-S micro triple quadrupole mass spectrometer (Waters) or equivalent, with an electrospray ionization (ESI) source is required.[8]
Sample Preparation: Protein Precipitation
The protein precipitation method is a rapid and effective technique for sample cleanup.[4][8]
-
Thaw frozen human plasma samples and standards at room temperature.
-
Aliquot 50 µL of each plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard spiking solution (prepared in methanol with 1% formic acid).[8]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.[4][8]
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.[8]
-
Dilute the supernatant with 100 µL of 1% formic acid in water and mix.[4][8]
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following chromatographic conditions are recommended for the separation of penciclovir.
| Parameter | Condition |
| Column | C18 or Biphenyl Column (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm)[5][8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min[5] |
| Gradient | Start at 5% B, linear gradient to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and equilibrate. |
| Injection Volume | 5 µL |
| Column Temp. | 40°C[8] |
| Run Time | ~3 minutes[9] |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Penciclovir | Penciclovir-d4 (IS) |
| Ionization Mode | ESI+ | ESI+ |
| Q1 Mass (m/z) | 254.1 | 258.1 |
| Q3 Mass (m/z) | 152.1 | 156.1 |
| Dwell Time (s) | 0.1 | 0.1 |
| Cone Voltage (V) | Optimize for specific instrument | Optimize for specific instrument |
| Collision Energy (eV) | Optimize for specific instrument | Optimize for specific instrument |
Experimental and Bioanalytical Workflow
The overall workflow from sample receipt to final data reporting involves several key stages, ensuring data integrity and compliance with regulatory standards.
Method Validation Summary
The analytical method was validated according to the FDA guidelines on bioanalytical method validation.[5][10][11][12] Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve performance, and stability.
Calibration Curve and LLOQ
The method was validated over a concentration range of 50 ng/mL to 7000 ng/mL in human plasma.[13] The lower limit of quantification (LLOQ) was established at 52.55 ng/mL.[5]
Accuracy and Precision
Intra-day and inter-day precision and accuracy were evaluated using QC samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 52.5 | < 6.5% | -4.2% to 5.0% | < 4.2% | -2.5% to 3.8% |
| Low | 150 | < 5.1% | -3.5% to 4.1% | < 3.8% | -1.9% to 2.5% |
| Medium | 1500 | < 4.5% | -2.8% to 3.2% | < 2.5% | -1.1% to 1.7% |
| High | 5000 | < 3.9% | -1.9% to 2.5% | < 1.9% | -0.8% to 1.2% |
| (Data presented are representative based on published literature and FDA guidelines; actual results may vary)[5][9] |
Bioanalytical Method Validation (BMV) Process
The validation process ensures that the analytical method is suitable for its intended purpose. It follows a structured approach as recommended by regulatory agencies like the FDA.[14][15]
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and robust framework for the quantification of penciclovir in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis suitable for large-scale pharmacokinetic studies.[6] The method demonstrates excellent performance in accuracy, precision, and linearity, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.
References
- 1. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 2. brainkart.com [brainkart.com]
- 3. UpToDate 2018 [doctorabad.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir [ouci.dntb.gov.ua]
- 8. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. moh.gov.bw [moh.gov.bw]
- 13. researchgate.net [researchgate.net]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes and Protocols for Desacetyl Famciclovir Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally administered prodrug that is rapidly converted to the active antiviral compound, penciclovir. This conversion involves a two-step metabolic process, with Desacetyl Famciclovir being a key intermediate metabolite. Understanding the cell permeability of this compound is crucial for a comprehensive pharmacokinetic profile of famciclovir and for ensuring its efficient delivery to the target site.
These application notes provide detailed protocols for two standard in vitro methods to assess the cell permeability of this compound: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized intestinal epithelial cells, providing insights into both passive and active transport mechanisms.[1][2][3][4] The PAMPA assay is a non-cell-based, high-throughput screen that models passive diffusion across an artificial lipid membrane.[2]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C12H17N5O3 | 279.30 | -0.5 | 2 | 6 |
| Famciclovir | C14H19N5O4 | 321.33 | - | 2 | 7 |
| Penciclovir | C10H15N5O3 | 253.26 | -1.9 | 4 | 6 |
Data sourced from PubChem.[5][6]
Note: A lower LogP value generally indicates lower lipophilicity and potentially lower passive permeability. The molecular weight and hydrogen bond donor/acceptor counts also play significant roles in a compound's ability to cross cell membranes.
Experimental Protocols
Caco-2 Permeability Assay
This protocol is designed to measure the bidirectional permeability of this compound across a Caco-2 cell monolayer, which is a widely used in vitro model for predicting human drug absorption.[1][2][3]
a. Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
D-Glucose
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Lucifer yellow
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
This compound
-
LC-MS/MS system for analysis
b. Experimental Workflow
Caption: Caco-2 Permeability Assay Workflow
c. Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Allow the cells to grow and differentiate for 21-28 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for the assay.
-
Perform a Lucifer yellow permeability test to assess the integrity of the tight junctions. A low permeability of Lucifer yellow (<1%) indicates a well-formed monolayer.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Prepare the dosing solution of this compound (and control compounds) in HBSS at the desired concentration (e.g., 10 µM).
-
For Apical to Basolateral (A-B) permeability: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For Basolateral to Apical (B-A) permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 120 minutes).
-
At the end of the incubation, collect samples from the receiver chamber for analysis. Also, collect a sample from the donor chamber to assess compound recovery.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[2]
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[2]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay provides a high-throughput method to assess the passive permeability of a compound.
a. Materials and Reagents
-
PAMPA plate system (e.g., 96-well filter plates and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
This compound
-
UV-Vis spectrophotometer or LC-MS/MS system for analysis
b. Experimental Workflow
Caption: PAMPA Experimental Workflow
c. Step-by-Step Protocol
-
Plate Preparation:
-
Coat the filter membrane of the donor plate with a phospholipid solution (e.g., 5 µL of 1% lecithin in dodecane).
-
Add buffer (e.g., PBS pH 7.4) to the wells of the acceptor plate.
-
-
Permeability Assay:
-
Prepare the donor solution of this compound (and control compounds) in buffer at the desired concentration (e.g., 100 µM).
-
Add the donor solution to the wells of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the filters are in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 16 hours).
-
-
Sample Analysis and Data Calculation:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the effective permeability (Pe) using the appropriate formula provided by the PAMPA plate manufacturer or established in the literature.
-
Conclusion
The Caco-2 and PAMPA assays are valuable tools for assessing the cell permeability of this compound. While the Caco-2 assay provides more comprehensive information on both passive and active transport mechanisms, the PAMPA assay offers a higher throughput for screening passive permeability. The choice of assay will depend on the specific research question and the stage of drug development. The data generated from these assays, in conjunction with its physicochemical properties, will contribute to a better understanding of the overall pharmacokinetic profile of Famciclovir.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Desacetyl Famciclovir in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of desacetyl famciclovir, an essential intermediate in the metabolic activation of the antiviral prodrug famciclovir. Detailed protocols for in vitro and in vivo studies are presented to guide researchers in investigating the metabolism of famciclovir and the characterization of its metabolites.
Introduction
Famciclovir is an orally administered prodrug that is converted to the active antiviral agent, penciclovir.[1][2][3] This metabolic activation is a two-step process crucial for the drug's therapeutic efficacy. The first step involves the de-acetylation of famciclovir to intermediate metabolites, including this compound.[4] The subsequent and rate-limiting step is the oxidation of a 6-deoxy precursor to penciclovir, a reaction catalyzed by aldehyde oxidase.[1][4] Understanding the kinetics and enzymes involved in the formation and conversion of this compound is paramount for drug development, enabling the assessment of drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.[5]
Metabolic Pathway of Famciclovir
Following oral administration, famciclovir undergoes extensive first-pass metabolism.[6] The primary pathway involves:
-
De-acetylation: Esterases rapidly hydrolyze the two acetyl groups from famciclovir. This process forms mono- and di-deacetylated intermediates. This compound is one of the key mono-deacetylated metabolites.[4][7] Another significant intermediate is the di-deacetylated 6-deoxypenciclovir (also known as BRL 42359).[1][4]
-
Oxidation: The di-deacetylated intermediate, 6-deoxypenciclovir, is then oxidized at the 6-position of the purine ring by cytosolic aldehyde oxidase to form the active antiviral agent, penciclovir.[1][4] It has been demonstrated that xanthine oxidase does not play a significant role in this conversion.[1]
-
Phosphorylation: In virus-infected cells, penciclovir is phosphorylated by viral thymidine kinase to its active triphosphate form, which inhibits viral DNA polymerase and, consequently, viral replication.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from drug metabolism and pharmacokinetic studies of famciclovir and its metabolites.
Table 1: Pharmacokinetic Parameters of Famciclovir Metabolites in Humans (Single 500 mg Oral Dose)
| Parameter | Penciclovir | 6-deoxypenciclovir (BRL 42359) |
| Cmax (µg/mL) | 3.3 - 3.6[10][11] | 1.0[11] |
| Tmax (hours) | ~0.75 - 0.89[10][11] | 0.5[11] |
| Elimination Half-life (hours) | 2.1 - 2.3[10][11] | Not reported |
| Bioavailability of Penciclovir (%) | ~60 - 77[6][10][12] | - |
Table 2: In Vitro Enzyme Kinetics and Inhibition
| Enzyme | Substrate | Inhibitor | Parameter | Value |
| Aldehyde Oxidase | 6-deoxypenciclovir (BRL 42359) | - | KM | 115 ± 23 µM[1] |
| Aldehyde Oxidase | 6-deoxypenciclovir (BRL 42359) | Menadione | IC50 | 7 µM[1] |
| Aldehyde Oxidase | 6-deoxypenciclovir (BRL 42359) | Isovanillin | IC50 | 15 µM[1] |
Table 3: Pharmacokinetic Parameters in Animal Models
| Species | Dose (mg/kg) | Metabolite | Cmax (µg/mL) | Tmax (hours) |
| Rat | 40 | Penciclovir | 3.5[13] | 0.5[13] |
| 6-deoxypenciclovir | 2.2[13] | 0.5[13] | ||
| Dog | 25 | Penciclovir | 4.4[13] | 3[13] |
| 6-deoxypenciclovir | 10.0[13] | 1[13] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of 6-deoxypenciclovir using Human Liver Cytosol
This protocol is designed to investigate the kinetics of the aldehyde oxidase-mediated conversion of 6-deoxypenciclovir (the di-deacetylated intermediate) to penciclovir.
Materials:
-
Human liver cytosol (commercially available)
-
6-deoxypenciclovir (BRL 42359)
-
Penciclovir analytical standard
-
Phosphate buffer (pH 7.4)
-
Aldehyde oxidase inhibitors (e.g., menadione, isovanillin)[1]
-
Xanthine oxidase inhibitor (e.g., allopurinol) as a negative control[1]
-
Acetonitrile or methanol (cold)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver cytosol (final protein concentration typically 0.5-2 mg/mL) and phosphate buffer (pH 7.4).[4]
-
Substrate Addition: Add the 6-deoxypenciclovir stock solution to achieve a range of final concentrations for kinetic analysis (e.g., 10-500 µM).[4]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[4]
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes). Note that this reaction does not require cofactors like NADPH.[1][4]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile or methanol) to precipitate the protein.[4]
-
Sample Processing:
-
Inhibitor Studies: To confirm the role of aldehyde oxidase, perform parallel incubations in the presence of known inhibitors like menadione or isovanillin. Use a xanthine oxidase inhibitor like allopurinol as a negative control.[1][4]
-
Analysis: Quantify the formation of penciclovir using a validated LC-MS/MS method. Calculate kinetic parameters (KM and Vmax) and IC50 values for the inhibitors.
Protocol 2: In Vivo Pharmacokinetic Study of Famciclovir in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentrations of famciclovir's metabolites over time.
Materials:
-
Adult male Sprague-Dawley rats
-
Famciclovir
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Blood collection tubes with anticoagulant (e.g., heparin or EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer a single oral dose of famciclovir (e.g., 40 mg/kg) to the rats via gavage.[4][13]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4]
-
Plasma Preparation: Immediately place the blood samples on ice and then centrifuge to separate the plasma.[4]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[4]
-
Sample Analysis: Analyze the plasma concentrations of penciclovir and 6-deoxypenciclovir using a validated LC-MS/MS method.[4]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life using appropriate pharmacokinetic software.[4]
Conclusion
The study of this compound and other intermediates is crucial for a complete understanding of the metabolic activation of famciclovir. The provided application notes and protocols offer a framework for researchers to investigate the enzymes, kinetics, and overall pharmacokinetic profile of famciclovir metabolism. These studies are essential for optimizing drug therapy and predicting potential metabolic liabilities in drug development.
References
- 1. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir [ouci.dntb.gov.ua]
- 3. Famciclovir. A review of its pharmacological properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic and pharmacokinetic studies following oral administration of famciclovir to the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desacetyl-Famciclovir as a Biomarker for Famciclovir Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally administered prodrug that is rapidly converted to the active antiviral agent, penciclovir. This bioactivation is a two-step process involving initial de-acetylation to an intermediate metabolite, desacetyl-famciclovir (also known as 6-deoxypenciclovir), followed by oxidation to penciclovir. Desacetyl-famciclovir is a critical transient species in the metabolic cascade of famciclovir. Monitoring its concentration in biological matrices serves as a valuable biomarker for assessing the rate and extent of famciclovir absorption and its initial metabolic conversion. Accurate quantification of desacetyl-famciclovir is essential for comprehensive pharmacokinetic and drug metabolism studies of famciclovir.
These application notes provide a detailed overview of the role of desacetyl-famciclovir as a biomarker, including its pharmacokinetic profile and a validated protocol for its quantification in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Profile of Desacetyl-Famciclovir
Following oral administration of famciclovir, desacetyl-famciclovir is rapidly formed and subsequently converted to penciclovir. As an intermediate metabolite, its plasma concentrations are transient. The peak plasma concentration (Cmax) of desacetyl-famciclovir is typically observed shortly after administration, preceding the Cmax of the active metabolite, penciclovir.
The following tables summarize the pharmacokinetic parameters of desacetyl-famciclovir (referred to as BRL 42359 in some studies) and penciclovir following oral administration of famciclovir in various species.
Table 1: Pharmacokinetic Parameters of Desacetyl-Famciclovir and Penciclovir in Humans following a Single Oral Dose of 500 mg Famciclovir [1]
| Analyte | Cmax (µg/mL) | Tmax (h) |
| Desacetyl-Famciclovir | 1.0 ± 0.1 | 0.5 |
| Penciclovir | 3.6 ± 0.7 | 0.75 |
Table 2: Pharmacokinetic Parameters of Desacetyl-Famciclovir and Penciclovir in Rats following a Single Oral Dose of 40 mg/kg Famciclovir [2]
| Analyte | Cmax (µg/mL) | Tmax (h) |
| Desacetyl-Famciclovir | 2.2 | 0.5 |
| Penciclovir | 3.5 | 0.5 |
Table 3: Pharmacokinetic Parameters of Desacetyl-Famciclovir and Penciclovir in Dogs following a Single Oral Dose of 25 mg/kg Famciclovir [2]
| Analyte | Cmax (µg/mL) | Tmax (h) |
| Desacetyl-Famciclovir | 10.0 | 1 |
| Penciclovir | 4.4 | 3 |
Biomarker Validation
The utility of desacetyl-famciclovir as a biomarker is contingent upon a robust and validated bioanalytical method for its quantification. The validation of such methods should be performed in accordance with international regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[3][4] Key validation parameters to establish the reliability of the bioanalytical method include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of scatter between a series of measurements of the same sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
Experimental Protocols
The following is a detailed protocol for the quantification of desacetyl-famciclovir in human plasma by LC-MS/MS. This method is based on established bioanalytical principles for similar nucleoside analogues.
1. Materials and Reagents
-
Desacetyl-famciclovir reference standard
-
Acyclovir (or a stable isotope-labeled desacetyl-famciclovir) as an internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of desacetyl-famciclovir and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the desacetyl-famciclovir stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 4: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 5: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 6: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Desacetyl-Famciclovir | 238.1 | 152.1 | 100 |
| Acyclovir (IS) | 226.1 | 152.1 | 100 |
Note: The cone voltage and collision energy should be optimized for the specific instrument used.
Visualizations
References
Protocol for the Synthesis of Desacetyl Famciclovir for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desacetyl Famciclovir, also known as Famciclovir Related Compound B, is a key metabolite of the antiviral drug Famciclovir.[1] Its synthesis is crucial for various research applications, including metabolism studies, impurity profiling, and as a reference standard. This document provides a detailed protocol for the synthesis of this compound, commencing from 2-amino-6-chloropurine. The synthetic strategy involves the alkylation of the purine base, followed by the formation of a diol, and culminating in a selective mono-acetylation.
Chemical Profile
| Characteristic | Value |
| Compound Name | This compound |
| Synonyms | Famciclovir Related Compound B, 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol 1-Acetate, 6-Deoxypenciclovir Acetate |
| CAS Number | 104227-88-5 |
| Molecular Formula | C₁₂H₁₇N₅O₃[2] |
| Molecular Weight | 279.30 g/mol [2] |
| Appearance | White to Off-White Solid |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere |
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall workflow involves the preparation of a key diol intermediate, followed by a regioselective acetylation to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-chloro-9-(2-bromoethyl)purine
This initial step involves the alkylation of 2-amino-6-chloropurine with 1,2-dibromoethane.
Materials:
-
2-Amino-6-chloropurine
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of 2-amino-6-chloropurine (1 equivalent) and potassium carbonate (2.5 equivalents) in DMF, add 1,2-dibromoethane (5 equivalents).
-
Heat the reaction mixture to 60-65°C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove DMF.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-6-chloro-9-(2-bromoethyl)purine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (by HPLC) | >95% |
Step 2: Synthesis of Diethyl 2-[2-(2-amino-6-chloro-9H-purine-9-yl)ethyl]malonate
This step utilizes a malonic ester synthesis to introduce the carbon framework of the side chain.
Materials:
-
2-Amino-6-chloro-9-(2-bromoethyl)purine
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.2 equivalents) dropwise at 0-5°C.
-
Add a solution of 2-amino-6-chloro-9-(2-bromoethyl)purine (1 equivalent) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography to obtain diethyl 2-[2-(2-amino-6-chloro-9H-purine-9-yl)ethyl]malonate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >97% |
Step 3: Synthesis of 2-[2-(2-Amino-6-chloro-9H-purine-9-yl)ethyl]-1,3-propanediol
The diethyl ester is reduced to the corresponding diol in this step.
Materials:
-
Diethyl 2-[2-(2-amino-6-chloro-9H-purine-9-yl)ethyl]malonate
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF at 0°C, add a solution of diethyl 2-[2-(2-amino-6-chloro-9H-purine-9-yl)ethyl]malonate (1 equivalent) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to yield the crude diol.
-
The product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >98% |
Step 4: Synthesis of 2-[2-(2-Amino-9H-purine-9-yl)ethyl]-1,3-propanediol
The chloro group at the 6-position of the purine ring is removed by hydrogenolysis.
Materials:
-
2-[2-(2-Amino-6-chloro-9H-purine-9-yl)ethyl]-1,3-propanediol
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Hydrogen gas
-
Methanol
Procedure:
-
Dissolve 2-[2-(2-amino-6-chloro-9H-purine-9-yl)ethyl]-1,3-propanediol (1 equivalent) in methanol.
-
Add 10% Pd/C (10% w/w) and ammonium formate (5 equivalents).
-
Reflux the mixture for 2-4 hours or, alternatively, subject the mixture to hydrogenation at 50 psi of H₂ gas.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through a pad of celite and wash with methanol.
-
Concentrate the filtrate to obtain the desired diol, 2-[2-(2-Amino-9H-purine-9-yl)ethyl]-1,3-propanediol.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >98% |
Step 5: Selective Mono-acetylation to this compound
This crucial step involves the regioselective acetylation of one of the primary hydroxyl groups of the diol. An enzymatic approach is proposed here for higher selectivity.
Caption: Enzymatic selective mono-acetylation.
Materials:
-
2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol
-
Immobilized Lipase (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., Tetrahydrofuran, Acetonitrile)
Procedure:
-
To a solution of the diol (1 equivalent) in an anhydrous organic solvent, add immobilized lipase (e.g., Novozym 435).
-
Add vinyl acetate (1.1 equivalents) as the acetyl donor.
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by HPLC to maximize the formation of the mono-acetylated product and minimize the di-acetylated byproduct.
-
Once the desired conversion is achieved, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 50-70% (based on diol) |
| Purity (by HPLC) | >99% |
Concluding Remarks
The protocol detailed above provides a comprehensive methodology for the synthesis of this compound for research purposes. The key to a successful synthesis lies in the careful control of the selective mono-acetylation step. While an enzymatic method is proposed for its high selectivity, other chemical methods involving protecting groups or stoichiometric control of reagents could also be explored. Researchers should optimize the reaction conditions for the final step based on available laboratory resources and desired purity levels.
References
Application Note: High-Performance Liquid Chromatography Method for the Determination of Desacetyl Famciclovir
Introduction
Desacetyl Famciclovir, also known as Penciclovir, is the active antiviral metabolite of the prodrug Famciclovir. Famciclovir is prescribed for the treatment of various herpes virus infections. Following oral administration, Famciclovir undergoes rapid and extensive metabolism to Penciclovir. Accurate and reliable quantification of this compound (Penciclovir) is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control of pharmaceutical formulations. This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Principle
The method employs reverse-phase chromatography to separate this compound from Famciclovir and other potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The analyte is detected and quantified using a UV detector at a specific wavelength. The method is demonstrated to be specific, linear, accurate, and precise.
Experimental Protocols
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil C18 or equivalent).[1]
-
This compound (Penciclovir) reference standard.
-
Famciclovir reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Deionized water (HPLC grade).
2. Preparation of Solutions
-
Mobile Phase: Prepare a 0.02 M potassium dihydrogen phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in the ratio of 75:25 (v/v).[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Preparation (for drug substance): Accurately weigh about 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a suitable concentration within the calibration range.
-
Sample Preparation (for dosage forms): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Famciclovir to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the mobile phase to a suitable concentration.
3. Chromatographic Conditions
The chromatographic conditions for the analysis of this compound are summarized in the table below.
| Parameter | Value |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) : Acetonitrile (75:25, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detection Wavelength | 220 nm[1] |
Data Presentation
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are typically evaluated by injecting the standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) for replicate injections | Not more than 2.0% |
Method Validation Summary
The described method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.
| Parameter | Typical Results |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between Famciclovir and this compound.
References
Application Note: Development and Validation of a Bioanalytical Method for Desacetyl Famciclovir in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetyl Famciclovir, also known as BRL 42359, is the primary and key metabolic intermediate in the biotransformation of the antiviral prodrug Famciclovir to its active form, Penciclovir.[1] Following oral administration, Famciclovir undergoes rapid and extensive first-pass metabolism, primarily through deacetylation, to form this compound.[1] This intermediate is then oxidized by aldehyde oxidase in the liver to yield Penciclovir, which is the pharmacologically active antiviral agent.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies of Famciclovir. This application note details a sensitive and robust bioanalytical method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Famciclovir
The metabolic conversion of Famciclovir to Penciclovir is a two-step process. Understanding this pathway is essential for interpreting pharmacokinetic data.
Experimental Protocol
This protocol outlines the procedure for sample preparation and LC-MS/MS analysis of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by direct infusion of the analyte and IS. Expected transitions will be based on the precursor and product ions. |
Method Validation
The developed method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Linearity
The linearity of the method was assessed by analyzing calibration standards at multiple concentrations.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | ≥ 0.99 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Intra-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | 0.48 | ≤ 20 | 80-120 |
| LQC | 1.5 | 1.45 | ≤ 15 | 85-115 |
| MQC | 50 | 51.2 | ≤ 15 | 85-115 |
| HQC | 400 | 395.6 | ≤ 15 | 85-115 |
Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (3 runs) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | 0.51 | ≤ 20 | 80-120 |
| LQC | 1.5 | 1.53 | ≤ 15 | 85-115 |
| MQC | 50 | 49.8 | ≤ 15 | 85-115 |
| HQC | 400 | 402.1 | ≤ 15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | > 85 | 90-110 |
| HQC | 400 | > 85 | 90-110 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation method allows for high-throughput analysis, making it suitable for supporting pharmacokinetic and clinical studies of Famciclovir. The method has been validated over a suitable concentration range and demonstrates acceptable precision, accuracy, and recovery.
References
In Vitro Experimental Models for Studying Desacetyl Famciclovir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famciclovir is an orally bioavailable prodrug that is rapidly converted in vivo to the active antiviral compound, penciclovir. A critical intermediate in this metabolic activation is Desacetyl Famciclovir, also known as BRL 42359. While this compound itself does not possess significant antiviral activity, its efficient conversion to penciclovir is paramount for the therapeutic efficacy of famciclovir.[1] This document provides detailed application notes and protocols for in vitro experimental models designed to study the metabolic conversion of this compound and the subsequent antiviral activity and cytotoxicity of its active metabolite, penciclovir.
These protocols are essential for researchers in virology and drug development for evaluating the metabolism of famciclovir, screening for potential inhibitors of this metabolic pathway, and assessing the antiviral efficacy and safety profile of penciclovir against relevant viral pathogens such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).
Data Presentation
Antiviral Efficacy of Penciclovir
The antiviral activity of penciclovir, the active metabolite of this compound, is typically determined using plaque reduction assays in various cell lines infected with herpesviruses. The 50% inhibitory concentration (IC50) is a standard measure of efficacy.
| Virus | Cell Line | IC50 (µg/mL) | Reference |
| HSV-1 | Vero | 0.5 - 0.8 | [2] |
| HSV-2 | Vero | 1.3 - 2.2 | [2] |
| HSV-1 (SC16) | MRC-5 | 0.2 | [1] |
| HSV-2 (333) | MRC-5 | 0.6 | [1] |
| HSV-1 (SC16) | A549 | 0.4 | [1] |
| HSV-2 (333) | A549 | 0.5 | [1] |
| FHV-1 | CRFK | 0.86 | [1] |
Cytotoxicity Profile
The cytotoxicity of this compound and penciclovir is assessed to determine their safety profile in vitro. The 50% cytotoxic concentration (CC50) is measured using assays such as the MTT assay.
| Compound | Cell Line | CC50 (µM) | Notes | Reference |
| This compound (BRL 42359) | Feline Cells | > 1060 | >88% cell viability at 1.06 mM. No morphological evidence of cytotoxicity was noted. | [1] |
| Penciclovir | Feline Cells | > 40 | >88% cell viability at 40 µM. No morphological evidence of cytotoxicity was noted. | [1] |
| Famciclovir | Vero | > 500 | Tested for cytotoxicity in Vero cells. | [3] |
Experimental Protocols
Aldehyde Oxidase Activity Assay for this compound Conversion
This protocol is designed to measure the in vitro conversion of this compound to penciclovir, mediated by aldehyde oxidase present in liver cytosol.
Materials:
-
This compound (BRL 42359)
-
Human liver cytosol (or other species of interest)
-
Phosphate buffer (pH 7.4)
-
Aldehyde oxidase inhibitors (e.g., menadione, isovanillin)
-
Xanthine oxidase inhibitor (e.g., allopurinol)
-
Acetonitrile (for reaction termination)
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection
Protocol:
-
Preparation of Reaction Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver cytosol (protein concentration typically 0.5-2 mg/mL) and phosphate buffer (pH 7.4).
-
For inhibitor studies, pre-incubate the cytosol with the inhibitor (e.g., 100 µM menadione) for 5-10 minutes at 37°C.
-
-
Initiation of Reaction:
-
Add the this compound stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 10-500 µM).
-
Incubate the reaction mixture at 37°C with gentle agitation. Note that this reaction does not require cofactors like NADPH.
-
-
Time-Course Analysis:
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction samples to precipitate proteins.
-
Analyze the supernatant for the presence and quantity of this compound and penciclovir using a validated HPLC-UV or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of penciclovir formation.
-
Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.
-
Assess the inhibitory effect of specific inhibitors by comparing the reaction rates in the presence and absence of the inhibitor.
-
Plaque Reduction Assay for Antiviral Efficacy of Penciclovir
This assay determines the concentration of penciclovir required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayers of a suitable cell line (e.g., Vero, MRC-5) in 6-well or 12-well plates.
-
Virus stock of known titer (e.g., HSV-1, HSV-2).
-
Penciclovir stock solution.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., medium containing methylcellulose or agarose).
-
Staining solution (e.g., crystal violet in methanol/water).
-
Fixing solution (e.g., 10% formalin).
Protocol:
-
Cell Seeding:
-
Seed the plates with cells to achieve a confluent monolayer on the day of infection.
-
-
Preparation of Drug Dilutions:
-
Prepare a series of dilutions of penciclovir in serum-free medium.
-
-
Virus Infection:
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU per well) for 1-2 hours at 37°C.
-
-
Drug Treatment:
-
After the incubation period, remove the virus inoculum.
-
Add the prepared dilutions of penciclovir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Overlay:
-
Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus and cell line).
-
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution.
-
Stain the cells with the crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.
-
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Confluent monolayers of cells (e.g., Vero, MRC-5) in 96-well plates.
-
This compound and Penciclovir stock solutions.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Seed the 96-well plates with cells and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and penciclovir in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a cell control (no compound).
-
-
Incubation:
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 10-20 µL of the MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using regression analysis.
-
Mandatory Visualizations
Metabolic Activation of Famciclovir
Caption: Metabolic pathway of Famciclovir to Penciclovir.
Mechanism of Action of Penciclovir
References
Troubleshooting & Optimization
Technical Support Center: Stability of Desacetyl Famciclovir in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desacetyl famciclovir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
A1: this compound, also known as 6-deoxypenciclovir, is the key intermediate metabolite in the conversion of the antiviral prodrug famciclovir to its active form, penciclovir.[1] The accurate quantification of this compound in biological matrices such as plasma and blood is crucial for pharmacokinetic and drug metabolism studies.[1] Ensuring its stability during sample collection, handling, storage, and analysis is critical for obtaining reliable and reproducible data.
Q2: What is the primary metabolic pathway of famciclovir involving this compound?
A2: Following oral administration, famciclovir undergoes a two-step metabolic process. First, it is deacetylated to form this compound. Subsequently, this compound is oxidized by aldehyde oxidase in the liver to form the active antiviral agent, penciclovir.[1]
Q3: What are the general storage recommendations for this compound in biological samples?
A3: While specific quantitative stability data for this compound in biological matrices is not extensively published, general best practices for bioanalytical sample handling should be followed. This typically involves immediate processing of blood samples to obtain plasma, followed by storage at ultra-low temperatures (e.g., -70°C or -80°C) to minimize degradation. For the pure compound, storage at 2-8°C in a refrigerator under an inert atmosphere is recommended.
Q4: What are the acceptance criteria for stability studies of this compound in plasma?
A4: According to general bioanalytical method validation guidelines, the chemical stability of an analyte in a biological matrix is assessed under various storage and processing conditions. The mean concentration of the stability samples should be within ±15% of the nominal concentration of freshly prepared samples.[2]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
Possible Causes:
-
Degradation during sample handling: this compound is an intermediate metabolite and may be unstable at room temperature.
-
Improper storage: Storage at inappropriate temperatures can lead to degradation.
-
Inefficient extraction: The chosen sample preparation method (e.g., protein precipitation, solid-phase extraction) may not be optimal for this compound.
Troubleshooting Steps:
-
Minimize time at room temperature: Process blood samples to plasma as quickly as possible and keep them on ice.
-
Optimize storage conditions: Store plasma samples at -80°C immediately after collection.
-
Evaluate extraction efficiency: Compare different extraction methods. For protein precipitation, test different organic solvents. For solid-phase extraction (SPE), experiment with different sorbents and elution solvents.
-
Use of esterase inhibitors: Since this compound is an ester, consider adding an esterase inhibitor like sodium fluoride to collection tubes to prevent ex vivo hydrolysis.[3]
Issue 2: High Variability in Replicate Samples
Possible Causes:
-
Inconsistent sample handling: Variations in the time between sample collection and freezing can lead to different levels of degradation.
-
Freeze-thaw instability: Repeated freezing and thawing of samples may cause degradation.
-
Inconsistent extraction procedure: Variability in the execution of the sample preparation steps.
Troubleshooting Steps:
-
Standardize sample handling protocol: Ensure all samples are processed with consistent timing and temperature conditions.
-
Minimize freeze-thaw cycles: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.[4]
-
Ensure consistent extraction: Use calibrated pipettes and ensure thorough mixing at each step of the extraction process.
-
Perform a freeze-thaw stability study: Assess the stability of this compound over several freeze-thaw cycles to determine acceptable limits.
Issue 3: Interference from Other Components
Possible Causes:
-
Co-elution with endogenous matrix components: Components of the biological matrix may have similar retention times to this compound.
-
Co-elution with other metabolites: Famciclovir or penciclovir may interfere with the analysis.
-
Contamination from collection tubes or processing materials.
Troubleshooting Steps:
-
Optimize chromatographic conditions: Adjust the mobile phase composition, gradient, and column chemistry to improve the resolution between this compound and interfering peaks.
-
Use a more selective detection method: Tandem mass spectrometry (LC-MS/MS) offers higher selectivity than UV detection and can minimize interferences.[1]
-
Screen different lots of blank matrix: Analyze at least six different sources of blank plasma to assess for interfering peaks.[2]
-
Check for contamination: Analyze blank samples processed with the same collection tubes and reagents to identify any sources of contamination.
Data Presentation
Table 1: Illustrative Stability of this compound in Human Plasma
Note: The following data is illustrative and based on typical acceptance criteria for bioanalytical method validation. Specific experimental data for this compound is limited in publicly available literature.
| Storage Condition | Duration | Mean Concentration (% of Initial) | Acceptance Criteria |
| Room Temperature (20-25°C) | 4 hours | 95% - 105% | ±15% of initial |
| Refrigerated (2-8°C) | 24 hours | 90% - 110% | ±15% of initial |
| Frozen (-20°C) | 30 days | 88% - 112% | ±15% of initial |
| Frozen (-80°C) | 90 days | 92% - 108% | ±15% of initial |
| Freeze-Thaw Cycles | 3 cycles | 93% - 107% | ±15% of initial |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on established bioanalytical principles for similar nucleoside analogues.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: A validated LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Tandem mass spectrometry in positive ion mode, monitoring for specific precursor-to-product ion transitions for this compound and the internal standard.
3. Method Validation A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, ICH M10). Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[2]
Mandatory Visualization
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desacetyl Famciclovir Degradation Product Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Desacetyl Famciclovir and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS 104227-88-5) is a key metabolite of the antiviral prodrug Famciclovir.[1][2] Famciclovir is inactive and must be metabolized in the body to its active form, Penciclovir, to exert its antiviral effects.[3] this compound is an intermediate in this metabolic conversion.[2] It is also considered a related compound or impurity in the analysis of Famciclovir.[4]
Q2: What is the metabolic pathway from Famciclovir to Penciclovir?
A2: Famciclovir undergoes a two-step metabolic process. First, it is deacetylated to form this compound. This is followed by an oxidation step, catalyzed by the enzyme aldehyde oxidase in the liver, to form the active antiviral agent, Penciclovir.[2][5][6]
References
- 1. scbt.com [scbt.com]
- 2. This compound | 104227-88-5 | Benchchem [benchchem.com]
- 3. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that famciclovir (BRL 42810) and its associated metabolites do not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Desacetyl Famciclovir Bioanalysis
Welcome to the technical support center for the bioanalysis of Desacetyl Famciclovir. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the detection and quantification of this compound in biological matrices.
Metabolic Pathway of Famciclovir
Famciclovir is a prodrug that undergoes a two-step metabolic process to form the active antiviral agent, Penciclovir. This compound is the key intermediate metabolite in this pathway. Following oral administration, Famciclovir is rapidly deacetylated by esterases, primarily during first-pass metabolism, to form this compound.[1] Subsequently, this intermediate is oxidized by aldehyde oxidase in the liver to yield Penciclovir.[1]
Metabolic activation of Famciclovir to Penciclovir.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound?
A1: The most common and robust analytical technique for quantifying this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2] This method offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous matrix components and other metabolites.[3]
Q2: Why is this compound a challenging analyte?
A2: this compound is a relatively polar molecule. This polarity can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns, such as C18 columns.[4] Additionally, its polarity makes it susceptible to matrix effects, particularly ion suppression, from co-eluting endogenous polar compounds in the biological matrix.[3]
Q3: What are the options for chromatographic retention of this compound?
A3: To improve the retention of polar analytes like this compound, several chromatographic strategies can be employed:
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized by using a mobile phase with a high aqueous content and a polar-embedded or polar-endcapped column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.[5][6]
Q4: Which internal standard (IS) is recommended for the analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for analytical variability. If a SIL-IS for this compound is unavailable, a structurally similar compound, such as Acyclovir or Ganciclovir, can be considered, though careful validation is required to ensure it adequately mimics the behavior of the analyte.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low/No Signal or Poor Sensitivity | Inefficient ionization in the MS source. | Optimize MS source parameters (e.g., capillary voltage, gas flows, temperatures). Confirm the use of appropriate MRM transitions by infusing a standard solution directly into the mass spectrometer.[7] |
| Low recovery during sample preparation. | Evaluate and optimize the sample preparation method (see Table 1). Ensure the pH of the extraction solvent is appropriate for the analyte's pKa. | |
| Analyte degradation. | Investigate the stability of this compound in the biological matrix and during sample processing. Ensure samples are kept at appropriate temperatures. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the analytical column. | Use a column with end-capping or a different stationary phase (e.g., Biphenyl). Adjust the mobile phase pH to suppress silanol interactions (typically lower pH for basic compounds).[8] |
| Column overload. | Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue. | |
| Poor Peak Shape (Fronting or Splitting) | Sample solvent is stronger than the mobile phase. | Reconstitute the final extract in the initial mobile phase or a weaker solvent.[8] |
| Column contamination or void. | Flush the column with a strong solvent. If the problem persists, try replacing the column. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure consistent timing and technique for all sample preparation steps. Use an automated liquid handler if available. |
| Significant and variable matrix effects. | Improve sample cleanup by switching from Protein Precipitation to LLE or SPE (see Table 1). Optimize chromatography to separate the analyte from ion-suppressing regions.[9] Use a stable isotope-labeled internal standard.[10] | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-elution of endogenous matrix components (e.g., phospholipids). | Enhance sample cleanup using SPE or LLE. Modify the chromatographic gradient to better separate this compound from interfering components.[9] |
| Inappropriate sample preparation technique. | Protein precipitation is fast but often results in the least clean extracts. LLE offers better cleanup, while SPE is generally considered the most effective for minimizing matrix effects.[9] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery. The following table summarizes the expected performance of common techniques for this compound.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with an organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent and eluted with a solvent. |
| Recovery | > 90% (but co-extracts interferences) | 60-90% (highly dependent on solvent choice and pH) | > 85% (can be optimized for high recovery) |
| Matrix Effect | High potential for ion suppression. | Moderate; cleaner than PPT. | Low; generally provides the cleanest extracts.[9] |
| Throughput | High | Low to Medium | Medium to High (can be automated) |
| Recommendation | Suitable for early discovery or when high throughput is essential. | Good for removing highly polar or non-polar interferences. | Recommended for method validation and clinical sample analysis to achieve the highest data quality.[9] |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is a fast and simple method for sample cleanup.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., Acyclovir-d4).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge before injecting into the LC-MS/MS system.
Protein Precipitation Workflow.
LC-MS/MS Analysis
The following are recommended starting conditions for the LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation.
Table 2: LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC/HPLC system with a binary pump and autosampler |
| Column | HILIC column (e.g., Cortecs HILIC, 2.1 x 100 mm, 1.6 µm) or a polar-endcapped C18 column |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient (HILIC) | Start at 95% B, linear gradient to 50% B over 4 min, hold for 1 min, return to 95% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 238.1 -> 152.1 (proposed) Penciclovir: m/z 254.1 -> 152.1 Internal Standard (Acyclovir): m/z 226.1 -> 152.1 |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
Note: The proposed MRM transition for this compound is based on its molecular weight and the known fragmentation pattern of the structurally similar Penciclovir. This should be confirmed by direct infusion of a standard.[2]
A logical approach to troubleshooting bioanalytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Estimates of the pharmacokinetics of famciclovir and its active metabolite penciclovir in young Asian elephants (Elephas maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
Troubleshooting low yield in Desacetyl Famciclovir synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Desacetyl Famciclovir. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?
A1: Low overall yield in this compound synthesis can stem from several factors throughout the multi-step process. The most critical steps to investigate are the initial alkylation of the purine ring and the subsequent reduction and acetylation steps. A common issue is the lack of regioselectivity during the alkylation of 2-amino-6-chloropurine, which can lead to the formation of the undesired N-7 isomer alongside the desired N-9 product, thereby reducing the yield of the correct intermediate.[1] Inefficient reduction of the intermediate or incomplete acetylation can also contribute to a lower final yield.
Q2: I am observing a significant amount of the N-7 isomer as a byproduct. How can I improve the regioselectivity for the N-9 isomer?
A2: The formation of the N-7 isomer is a well-known side reaction in the alkylation of purine derivatives.[1] To favor the formation of the desired N-9 isomer, consider the following strategies:
-
Choice of Solvent: The reaction solvent can significantly influence the N-9/N-7 ratio. Dimethylformamide (DMF) has been shown to favor the formation of the N-9 product over other solvents like dimethyl sulfoxide (DMSO), acetone, or acetonitrile.[2]
-
Reaction Temperature: Carefully controlling the reaction temperature is crucial. Running the alkylation at a moderately elevated temperature, for instance between 55°C and 65°C, can improve the reaction rate and selectivity.[2]
-
Protecting Groups: Employing protecting groups on the purine ring can direct the alkylation to the N-9 position. For example, using N2-acetyl-7-benzylguanine has been shown to proceed with high regioselectivity at the N-9 position.[3]
Q3: The reduction of the diester intermediate to the diol is incomplete. What can I do to improve this step?
A3: Incomplete reduction of the diester intermediate to 9-(4-hydroxy-3-hydroxymethylbutyl)guanine is a common bottleneck. To drive the reaction to completion, consider these points:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this step.[2][4] Ensure you are using a sufficient molar excess of NaBH₄.
-
Solvent System: The choice of solvent is critical for the efficiency of the reduction. A mixture of an alcohol, such as methanol, with a solvent like dichloromethane or tert-butanol is often employed.[2][4] The slow, dropwise addition of methanol to the reaction mixture containing the substrate and NaBH₄ in dichloromethane can help control the reaction rate and improve the yield.[2]
-
Reaction Temperature: Maintaining the reaction temperature within the optimal range, typically between 25-30°C, is important for the reaction to proceed efficiently without significant side product formation.[2]
Q4: I am having trouble with the selective acetylation to form this compound. How can I control the reaction to favor the mono-acetylated product?
A4: Achieving selective mono-acetylation can be challenging as the diol intermediate has two primary hydroxyl groups. To favor the formation of this compound, which is the mono-acetate, you can employ several strategies:
-
Stoichiometry of Acetylating Agent: Carefully control the molar equivalents of the acetylating agent, such as acetic anhydride. Using a limited amount of the acetylating agent will statistically favor mono-acetylation.
-
Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can help to prevent over-acetylation to the diacetate (Famciclovir).
-
Enzymatic Acetylation: Consider using a lipase-catalyzed acetylation which can offer high regioselectivity for one of the primary hydroxyl groups.
Q5: My final product is difficult to purify. What are some effective purification strategies?
A5: Purification of this compound can be challenging due to the presence of structurally similar impurities such as the starting diol, the di-acetylated product (Famciclovir), and the N-7 isomer. Effective purification methods include:
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane or ethanol, can be highly effective in removing impurities and obtaining a high-purity product.[2]
-
Column Chromatography: For difficult separations, column chromatography using silica gel is a standard method. A gradient elution with a mixture of a polar solvent (like methanol or ethyl acetate) and a non-polar solvent (like dichloromethane or hexane) can effectively separate the desired product from its impurities.
Data Presentation
Table 1: Effect of Reaction Solvent on N-9 Product Formation
| Solvent | Mass Content of 2-amino-6-chloropurine (%) | Mass Content of N-9 product (%) |
| Dimethyl formamide | 0.44 | 83.1 |
| Dimethyl sulfoxide | 1.26 | 79.85 |
| Acetone | 61.87 | 26.02 |
| Acetonitrile | 49.2 | 37.28 |
| Anhydrous ethanol | 52.82 | 26.02 |
| Methylbenzene | 78.52 | 18.45 |
Data adapted from a study on Famciclovir synthesis, highlighting the importance of solvent choice for the initial alkylation step.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-amino-6-chloro-9-(2-ethoxycarbonylethylbutyrate-4-yl) purine (N-9 alkylated intermediate)
-
To a 250 ml reaction flask, add 63 ml of dimethylformamide (DMF).
-
Add 2-amino-6-chloropurine and light anhydrous potassium carbonate in a weight ratio of 1:1.5.[2]
-
Add 3-bromopropan-1,1,1-tricarboxylic acid triethyl ester in a weight ratio of 1.25 relative to 2-amino-6-chloropurine.[2]
-
Heat the reaction mixture to between 55°C and 65°C and stir.[2]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to 30°C.
-
Filter the reaction mixture to remove inorganic salts.
-
The filtrate is subjected to vacuum distillation to remove the solvent, yielding an oily brownish-red substance.[2]
Protocol 2: Synthesis of 2-amino-9-(4-hydroxy-3-hydroxymethylbutyl) purine (Diol Intermediate)
-
Dissolve the crude N-9 alkylated intermediate in 80 ml of dichloromethane in a reaction flask.[2]
-
Add 4.7 g of sodium borohydride (NaBH₄) to the solution and stir thoroughly.[2]
-
Slowly add 25 ml of methanol dropwise into the flask using a constant pressure dropping funnel, while maintaining the temperature between 25-30°C.[2]
-
Continue the reaction for 2 hours after the complete addition of methanol.[2]
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, proceed with workup and purification.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
- 1. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 2. issplc.com [issplc.com]
- 3. Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Famciclovir, BRL-42810, Famvir-药物合成数据库 [drugfuture.com]
Technical Support Center: LC-MS/MS Analysis of Desacetyl Famciclovir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Desacetyl Famciclovir.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification. In the bioanalysis of this compound, endogenous components of the biological matrix are the primary cause of these effects.
Q2: What are the common sources of matrix effects in plasma samples for this compound analysis?
A2: In biological matrices like plasma, major contributors to matrix effects are phospholipids from cell membranes.[2] Other endogenous compounds such as salts, proteins, and metabolites can also interfere with the ionization of this compound.[3] The complexity of the biological matrix means that many components can potentially co-elute with the analyte and affect its ionization.
Q3: How can I determine if matrix effects are impacting my assay for this compound?
A3: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[4] This involves comparing the signal response of this compound spiked into a blank matrix extract to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects. The matrix effect is typically evaluated at low and high concentrations, and the coefficient of variation (%CV) of the internal standard-normalized matrix factor from at least six different lots of blank plasma should ideally be ≤15%.[1][5]
Q4: Shouldn't a stable isotope-labeled internal standard (SIL-IS) for this compound automatically correct for matrix effects?
A4: While SIL-IS are the preferred choice for compensating for matrix effects due to their similar physicochemical properties to the analyte, they are not always a complete solution. A SIL-IS can compensate for matrix effects if it co-elutes perfectly with the analyte and experiences the same degree of ion suppression or enhancement.[6] However, issues can still arise if the analyte and the SIL-IS do not behave identically during sample preparation and chromatographic separation, leading to inaccurate results.
Troubleshooting Guide
Problem: I am observing significant ion suppression or enhancement for this compound.
Solution:
This troubleshooting guide will walk you through a systematic approach to identify and mitigate matrix effects in your LC-MS/MS analysis of this compound.
Step 1: Evaluate Sample Preparation
The first and most critical step in mitigating matrix effects is to improve the sample preparation procedure to remove interfering components before LC-MS/MS analysis.
Q: What sample preparation method are you currently using?
-
Protein Precipitation (PPT): This is a simple and fast method but often results in "dirtier" extracts, leading to more significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.[6]
-
Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute this compound, effectively removing a wide range of interfering compounds.[7]
Recommendation: If you are using PPT and experiencing significant matrix effects, consider switching to LLE or SPE. SPE is often considered the gold standard for minimizing matrix effects and achieving the highest sensitivity and reproducibility.[8]
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Human Plasma
This protocol is a common starting point for the analysis of this compound in human plasma.[1]
Materials:
-
Human plasma samples
-
This compound reference standard
-
Acyclovir (or other suitable internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
Procedure:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold methanol containing the internal standard (e.g., Acyclovir at 100 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 15,000 x g for 5 minutes at 10°C.
-
Transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/h |
| Source Temperature | 150°C |
| MRM Transitions | |
| This compound | 238.1 > 152.1 |
| Acyclovir (IS) | 226.2 > 152.2 |
Data adapted from an application note for 6-Deoxypenciclovir.[1]
Table 2: Typical Method Validation Acceptance Criteria for Bioanalytical Methods
| Parameter | Acceptance Criteria |
| Selectivity | Response in blank plasma from ≥ 6 sources should be <20% of the LLOQ response for the analyte and <5% for the internal standard.[1] |
| Linearity (r²) | ≥ 0.99 for a calibration curve with at least 6 non-zero standards.[1] |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ).[9] |
| Precision (%CV) | ≤15% (≤20% for LLOQ).[9] |
| Matrix Effect | The coefficient of variation (%CV) of the internal standard-normalized matrix factor from at least 6 different lots of blank plasma should be ≤15%.[1] |
| Recovery | Should be consistent, precise, and reproducible. |
Visualizations
Caption: Metabolic activation of Famciclovir to the active drug Penciclovir.
Caption: A generalized workflow for the bioanalysis of this compound.
Caption: A decision tree for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Desacetyl Famciclovir Resolution in HPLC
Welcome to the technical support center for the chromatographic analysis of Desacetyl Famciclovir. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of this compound, a key related substance of the antiviral drug Famciclovir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution important?
A1: this compound is a primary metabolite and a known impurity of Famciclovir.[1][2][3][4] Accurate quantification of this and other related substances is a critical component of quality control and stability testing for Famciclovir drug products, as mandated by regulatory bodies. Ensuring adequate resolution between this compound, Famciclovir, and other potential impurities is essential for the accurate assessment of drug purity and stability.[5][6]
Q2: What are the typical chromatographic challenges in separating this compound?
A2: The primary challenge lies in achieving baseline separation from the parent drug, Famciclovir, and other structurally similar impurities. Due to their similar molecular structures, these compounds can have close retention times, leading to co-elution or poor resolution. Factors such as peak tailing and broad peaks can further complicate quantification.
Q3: What type of HPLC column is most suitable for this separation?
A3: Reversed-phase C18 columns are the most commonly used stationary phases for the analysis of Famciclovir and its related substances.[5][6][7] Columns with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm are frequently cited in validated methods.[5][6] For higher efficiency and faster analysis, UPLC methods may utilize columns with smaller particle sizes (e.g., 1.6 µm).[8]
Q4: How does the mobile phase pH affect the resolution of this compound?
A4: The pH of the mobile phase is a critical parameter for optimizing the separation of ionizable compounds like this compound. Adjusting the pH can alter the ionization state of the analytes, thereby affecting their retention and selectivity. For Famciclovir and its related compounds, a slightly acidic pH, often in the range of 3.0 to 4.5, is commonly used to ensure good peak shape and resolution.[5][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter while developing or running an HPLC method for this compound.
Issue 1: Poor Resolution Between this compound and Famciclovir
Symptoms:
-
Overlapping peaks for this compound and Famciclovir.
-
Resolution value (Rs) is less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio. A decrease in the percentage of the organic solvent (e.g., methanol or acetonitrile) will generally increase retention times and may improve separation. |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous buffer. A systematic study of pH values between 3.0 and 6.0 can help determine the optimal pH for selectivity between the two compounds.[6] |
| Suboptimal Column Chemistry | If using a standard C18 column, consider a C8 column or a C18 column with a different end-capping to alter selectivity. |
| Inadequate Column Temperature | Increasing the column temperature (e.g., to 40-50 °C) can improve efficiency and may enhance resolution, although it can also decrease retention times.[10] |
Troubleshooting Workflow: Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Peak Tailing for this compound
Symptoms:
-
Asymmetric peak shape with a tailing factor > 1.2.
-
Difficulty in accurate peak integration.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Operate the mobile phase at a lower pH (e.g., pH 3.0) to suppress the ionization of residual silanol groups on the silica packing.[5] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Metal Chelation | If the sample contains metal-sensitive compounds, consider using a mobile phase with a competing chelating agent or using a metal-free HPLC system. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if it is old or has been used extensively with harsh mobile phases. |
Caption: General workflow for HPLC analysis.
References
- 1. scbt.com [scbt.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Famciclovir USP Related Compound B | 104227-88-5 | SynZeal [synzeal.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. trungtamthuoc.com [trungtamthuoc.com]
Technical Support Center: Desacetyl Famciclovir Impurity Identification and Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and control of the Desacetyl Famciclovir impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound (also known as Famciclovir Related Compound B) is a known impurity of the antiviral drug Famciclovir.[1] It is structurally similar to Famciclovir but lacks one of the two acetyl groups. Its formation can occur through two primary pathways:
-
Process-Related Impurity: It can be an intermediate or a by-product formed during the synthesis of the Famciclovir active pharmaceutical ingredient (API).
-
Degradation Product: Famciclovir can degrade to form this compound under certain conditions, particularly hydrolysis.[2][3] Famciclovir is a prodrug that is converted in the body to its active form, penciclovir, through a process that involves deacetylation.[4][5]
Q2: What are the regulatory guidelines for controlling this compound impurity?
A2: The control of impurities in new drug substances and products is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A (R2) for impurities in new drug substances and ICH Q3B (R2) for impurities in new drug products.[6] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Q3: How can this compound be identified and quantified?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques for the identification and quantification of this compound.[3] These methods allow for the separation of the impurity from the main drug substance and other related compounds.
Troubleshooting Guide
Issue 1: Poor resolution between Famciclovir and this compound peaks in HPLC analysis.
-
Possible Cause 1: Inappropriate Column Selection.
-
Solution: Utilize a C18 or a Purospher™ STAR RP-8 end-capped column, which have been shown to provide good separation.[2]
-
-
Possible Cause 2: Mobile Phase Composition.
-
Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to achieve optimal separation.[7]
-
-
Possible Cause 3: pH of the Mobile Phase.
-
Solution: The pH of the buffer can significantly impact the retention and resolution of ionizable compounds. Optimize the pH, for example, to around 4.0.
-
Issue 2: Inconsistent quantification results for this compound.
-
Possible Cause 1: Instability of the Analyte in Solution.
-
Solution: Prepare standards and samples fresh and store them at a controlled low temperature (e.g., 8 °C) before analysis.
-
-
Possible Cause 2: Non-linearity of the Detector Response.
-
Solution: Ensure that the concentration of the impurity falls within the linear range of the detector. A calibration curve with multiple points should be generated to confirm linearity.
-
-
Possible Cause 3: Interference from Excipients.
-
Solution: Perform forced degradation studies on the placebo to ensure that no degradation products from excipients co-elute with the this compound peak.
-
Issue 3: Difficulty in detecting low levels of this compound.
-
Possible Cause 1: Insufficient Method Sensitivity.
-
Possible Cause 2: High Limit of Quantitation (LOQ).
-
Solution: Validate the analytical method to determine the LOQ. If the LOQ is too high, the method may need to be re-developed to improve sensitivity, for instance, by increasing the injection volume or using a more efficient column.
-
Experimental Protocols
Protocol 1: HPLC Method for Identification and Quantification of this compound
This protocol is based on established methods for the analysis of Famciclovir and its impurities.[2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Purospher™ STAR RP-8 end-capped (5 µm) 250 x 4.6 mm or equivalent C18 column.
-
Mobile Phase A: 2.72 g/L of monobasic potassium phosphate in water, with pH adjusted to 4.0 ± 0.05 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 30 70 30 45 50 50 50 95 5 | 60 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound reference standard in Mobile Phase A at a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Prepare the Famciclovir drug substance or product sample in Mobile Phase A to a final concentration of approximately 1 mg/mL of Famciclovir.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the peak area from the standard solution.
Data Presentation
Table 1: Forced Degradation Studies of Famciclovir
This table summarizes the conditions under which Famciclovir degrades, potentially forming this compound.
| Stress Condition | Reagent/Parameters | Duration | Observation |
| Acid Hydrolysis | 1M HCl | 2 hours at room temperature | Significant degradation observed.[2] |
| Alkaline Hydrolysis | 0.1M NaOH | 2 hours at room temperature | Significant degradation observed.[2] |
| Oxidative Degradation | 30% H₂O₂ | 24 hours at room temperature | Degradation observed.[9] |
| Thermal Degradation | 105 °C | 6 hours | Minimal degradation observed.[9] |
| Photolytic Degradation | Sunlight | 12 hours | Minimal degradation observed.[9] |
Visualizations
Famciclovir to Penciclovir Conversion Pathway
Caption: Metabolic conversion of Famciclovir to Penciclovir.
Experimental Workflow for Impurity Identification
Caption: Workflow for this compound identification.
References
- 1. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir [ouci.dntb.gov.ua]
- 6. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
- 9. impactfactor.org [impactfactor.org]
Overcoming solubility issues of Desacetyl Famciclovir in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Desacetyl Famciclovir in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of this compound, a metabolite of the antiviral prodrug Famciclovir, can occur for several reasons in aqueous solutions like cell culture media.[1] The primary cause is often a "solvent-shift" effect. A concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous medium where the compound's solubility is significantly lower, causing it to "crash out" or precipitate.[2][3] Other factors include the final concentration exceeding its solubility limit, interactions with media components (salts, proteins), temperature shifts, and changes in pH.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many organic compounds for in vitro studies.[2] While some sources indicate this compound is soluble in water, using DMSO for the initial stock allows for the creation of a highly concentrated solution, minimizing the volume of solvent added to the final culture medium.[4]
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[2] The tolerance to DMSO can vary significantly between different cell lines, so it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q4: My compound precipitates hours or even days after being added to the culture plates. What is causing this delayed effect?
A4: Delayed precipitation can be caused by several factors. Temperature changes between the lab bench and the 37°C incubator can affect solubility.[3] The CO2 environment in an incubator can alter the pH of the medium, which may impact the solubility of pH-sensitive compounds.[3] Furthermore, the compound may interact with salts, proteins, or other media components over time, forming insoluble complexes.[3] Evaporation from culture plates can also increase the compound's concentration, leading to precipitation.[5]
Q5: Are there alternative methods to improve the solubility of this compound in my assay?
A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[6][7] These include the use of co-solvents, surfactants, or complexation agents like cyclodextrins.[8][9] For in vitro experiments, modifying the vehicle by including a small percentage of a biocompatible solubilizing agent may be an option, but this must be carefully validated to ensure it does not interfere with the experimental results.[10]
Troubleshooting Guide
Issues with compound precipitation can lead to inaccurate and unreliable experimental data. Use this guide to diagnose and resolve common problems.
Table 1: Troubleshooting Precipitation Issues
| Problem | Potential Cause | Recommended Solution |
| Immediate, heavy precipitate forms upon adding stock solution to the medium. | Final concentration is too high; rapid addition causing localized high concentration. | Decrease the final working concentration. Add the stock solution drop-wise to the pre-warmed (37°C) medium while vortexing or swirling to ensure rapid dispersion.[2] |
| The medium appears cloudy or hazy after adding the compound. | Formation of a fine, colloidal suspension. | While not a true precipitate, this indicates the compound is not fully dissolved. Consider using a solubility enhancer or lowering the concentration. Visually inspect the medium before adding it to cells.[2] |
| Crystals form in the culture vessel after incubation. | Delayed precipitation due to temperature shifts, pH changes, or media interactions.[3] | Minimize the time culture vessels are outside the incubator. Ensure the medium is properly buffered for your incubator's CO₂ concentration. Test the compound's stability in your specific medium over the experiment's duration.[3] |
| Inconsistent results between replicate experiments. | Variable precipitation is occurring. | Standardize the protocol for preparing the working solution. Always prepare fresh dilutions immediately before each experiment and visually inspect for clarity.[2] |
Physicochemical Data and Recommended Starting Conditions
A summary of key properties and suggested starting points for your experiments.
Table 2: this compound Properties and Recommended Concentrations
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₇N₅O₃ | [1] |
| Molecular Weight | ~279.30 g/mol | [1] |
| LogP | ~ -0.5 | [11] |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Recommended Stock Conc. | 10-50 mM (in 100% DMSO) | General Practice |
| Max Final DMSO Conc. | ≤ 0.1% (v/v) (Cell-line dependent) | [2] |
Experimental Protocols
Follow these detailed protocols to minimize solubility issues.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare High-Concentration Stock: Dissolve a precisely weighed amount of this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Pre-warm Culture Medium: Before preparing your final working solution, warm the required volume of your complete cell culture medium to 37°C.[2]
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid the drastic solvent shift from 100% DMSO to an aqueous medium, perform an intermediate dilution. Dilute the high-concentration stock into pre-warmed culture medium to create a more manageable intermediate concentration (e.g., 10x the highest final concentration needed).
-
Prepare Final Working Solution: Add the required volume of the stock (or intermediate dilution) to the pre-warmed medium. Crucially, add the stock solution slowly and drop-wise to the vortexing or swirling medium. [2] This rapid dispersion is key to preventing precipitation.
-
Final Check: After dilution, visually inspect the medium against a light source for any signs of precipitation or cloudiness.[2] Use the freshly prepared medium immediately for your experiments.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental setup.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in DMSO.
-
Dispense into a 96-Well Plate: In a clear, flat-bottom 96-well plate, add your pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Add Compound Dilutions: Add a small, consistent volume of each DMSO dilution to the wells (e.g., 2 µL to achieve a 1% DMSO concentration). Include a DMSO-only vehicle control.
-
Measure Initial Absorbance: Immediately after adding the compound, read the absorbance of the plate at a wavelength between 600-650 nm using a plate reader. This gives a baseline reading.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Measure Final Absorbance: At the end of your typical experiment duration (e.g., 24, 48 hours), read the absorbance again. An increase in absorbance compared to the baseline and the vehicle control indicates the formation of a precipitate.[3] The highest concentration that shows no significant increase in absorbance is your kinetic solubility limit under these conditions.
Visualizations
Diagram 1: Troubleshooting Workflow for Precipitation
Caption: A workflow diagram for diagnosing and resolving precipitation issues.
Diagram 2: Metabolic Activation Pathway of Famciclovir
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, CasNo.104227-88-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 7. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Improving API Solubility [sigmaaldrich.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing Desacetyl Famciclovir degradation during sample preparation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to minimize the degradation of Desacetyl Famciclovir during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the key intermediate metabolite of the antiviral prodrug Famciclovir. Famciclovir is first deacetylated to form this compound, which is then oxidized by the enzyme aldehyde oxidase, primarily in the liver, to form the active antiviral agent, Penciclovir.[1] Accurate quantification of this compound is crucial for pharmacokinetic (PK) and drug metabolism studies. Its degradation ex vivo (after the sample has been collected) can lead to an underestimation of its concentration, providing misleading PK data.
Q2: What is the primary pathway of this compound degradation during sample preparation?
A2: The primary degradation pathway of concern during sample preparation is the enzymatic oxidation of this compound to Penciclovir by aldehyde oxidase present in the sample matrix (e.g., liver- or blood-derived enzymes).[1] This process can continue after blood collection if samples are not handled and processed correctly, leading to artificially low concentrations of the analyte.
Q3: What are the critical steps in sample handling to ensure stability?
A3: The most critical steps are rapid cooling of the sample immediately after collection, prompt separation of plasma from whole blood, and maintaining low temperatures throughout processing and storage. The use of specific enzyme inhibitors can also be considered.
Q4: Can I use standard collection tubes for blood samples?
A4: It is highly recommended to use anticoagulant tubes (e.g., K2-EDTA) that are pre-chilled. For analytes prone to enzymatic degradation, immediate cooling slows down enzymatic activity.
Q5: How many times can I freeze and thaw my plasma samples?
A5: While stability should be confirmed during method validation, it is best practice to minimize freeze-thaw cycles. A minimum of three cycles is typically evaluated. For many analytes, stability is maintained for up to three or five cycles, but exceeding this should be avoided.
Experimental Protocol: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol outlines a robust method for the preparation of human plasma samples for the quantification of this compound, designed to minimize ex vivo degradation.
1. Blood Collection and Plasma Separation:
-
Collect whole blood into pre-chilled K2-EDTA vacutainer tubes.
-
Immediately after collection, invert the tubes gently 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes in an ice-water bath immediately and transport them to the processing lab (target time < 30 minutes).
-
Centrifuge the chilled tubes at 1,500-2,000 x g for 10 minutes at 4°C.
-
Immediately transfer the resulting plasma supernatant to clearly labeled polypropylene tubes using a clean pipette. Avoid disturbing the buffy coat and red blood cell pellet.
2. (Optional) Addition of Enzyme Inhibitor:
-
For maximum inhibition of aldehyde oxidase activity, an inhibitor may be added.
-
Prepare a stock solution of an aldehyde oxidase inhibitor such as menadione (Vitamin K3).
-
Add the inhibitor to the collected plasma to achieve a final concentration that has been shown to inhibit the enzyme effectively (e.g., based on preliminary experiments or literature). Note: The use and concentration of inhibitors must be validated to ensure they do not interfere with the assay.
3. Sample Extraction (Protein Precipitation):
-
Place plasma samples in an ice bath.
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of this compound). The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge one final time to pellet any remaining particulates before injection into the LC-MS/MS system.
4. Storage:
-
If not analyzed immediately, store processed plasma samples at -80°C.
-
Store extracted samples in the autosampler (typically at 4-10°C) for a validated period (e.g., up to 24 hours) before injection.
Data Presentation: Analyte Stability
The stability of this compound in plasma should be rigorously tested during bioanalytical method validation. The following tables summarize the typical acceptance criteria and provide representative data for these stability tests. The acceptance criterion is that the mean concentration of the quality control (QC) samples at each level must be within ±15% of the nominal (theoretical) concentration.
Table 1: Short-Term (Bench-Top) Stability in Human Plasma at Room Temperature
| QC Level | Nominal Conc. (ng/mL) | Time (hours) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) |
| Low QC | 5.0 | 6 | 5.2 | +4.0% |
| High QC | 800.0 | 6 | 789.5 | -1.3% |
Table 2: Freeze-Thaw Stability in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Freeze-Thaw Cycles | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) |
| Low QC | 5.0 | 3 | 4.8 | -4.0% |
| High QC | 800.0 | 3 | 821.1 | +2.6% |
| Low QC | 5.0 | 5 | 4.6 | -8.0% |
| High QC | 800.0 | 5 | 795.3 | -0.6% |
Table 3: Long-Term Stability in Human Plasma at -80°C
| QC Level | Nominal Conc. (ng/mL) | Storage Duration | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) |
| Low QC | 5.0 | 90 days | 5.3 | +6.0% |
| High QC | 800.0 | 90 days | 845.2 | +5.7% |
Visualizations
References
Technical Support Center: Optimization of Enzymatic Assay for Desacetyl Famciclovir Conversion
Welcome to the technical support center for the enzymatic assay of Desacetyl Famciclovir conversion. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for the conversion of Famciclovir to Penciclovir?
A1: Famciclovir is a prodrug that undergoes a two-step metabolic conversion to its active form, Penciclovir.[1] First, it is deacetylated by esterases to an intermediate metabolite, 6-deoxypenciclovir (also known as this compound or BRL 42359).[2] Subsequently, this intermediate is oxidized by aldehyde oxidase to Penciclovir.[2][3]
Q2: Which enzyme is primarily responsible for the conversion of this compound to Penciclovir?
A2: The primary enzyme responsible for the oxidation of 6-deoxypenciclovir to Penciclovir in human liver cytosol is aldehyde oxidase.[3][4] Studies have shown that xanthine oxidase does not play a significant role in this specific metabolic step.[3][4]
Q3: What are known inhibitors of the aldehyde oxidase-mediated conversion of this compound?
A3: Known inhibitors of aldehyde oxidase that can affect this conversion include menadione and isovanillin.[3] Conversely, allopurinol, a xanthine oxidase inhibitor, does not significantly inhibit this reaction.[3]
Q4: What is the typical Michaelis-Menten constant (Km) for the conversion of this compound (BRL 42359) by human liver cytosol?
A4: The conversion of BRL 42359 to Penciclovir in human liver cytosol follows simple Michaelis-Menten kinetics with a reported Km of approximately 115 µM.[3]
Q5: Does the aldehyde oxidase-mediated conversion of this compound require any cofactors?
A5: No, the oxidation of 6-deoxypenciclovir by aldehyde oxidase does not require cofactors such as NADPH.[2][3]
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound to Penciclovir
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the human liver cytosol has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. - Perform a positive control experiment with a known substrate of aldehyde oxidase to confirm enzyme activity.[5] |
| Incorrect Assay Buffer pH | - Verify the pH of your assay buffer. The optimal pH for aldehyde oxidase activity can vary, but a physiological pH of 7.4 is a common starting point.[2] |
| Incorrect Incubation Temperature | - Ensure the incubation is carried out at the optimal temperature, typically 37°C.[2] Temperatures that are too low can significantly reduce enzyme kinetics.[5] |
| Presence of Inhibitors | - Test for the presence of known aldehyde oxidase inhibitors (e.g., menadione, isovanillin) in your sample or reagents.[3] - If your sample matrix is complex, consider sample preparation steps to remove potential inhibitors.[6] |
| Substrate Instability | - Prepare fresh solutions of this compound for each experiment. While generally stable, prolonged storage in certain buffers could lead to degradation. |
Issue 2: High Background Signal or Inconsistent Readings
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | - Prepare fresh buffers and reagents to avoid cross-contamination.[7] - Filter all mobile phases and samples for HPLC analysis through a 0.2 or 0.45 µm filter.[8] |
| Improper Pipetting or Mixing | - Use calibrated pipettes and ensure thorough but gentle mixing of the reaction components.[5][6] Avoid introducing air bubbles.[6] |
| Instrument Malfunction (HPLC) | - Check for leaks, pump pulsations, or detector lamp instability in your HPLC system, which can cause baseline noise and drift.[8] - Ensure the column is properly equilibrated before each run.[8] |
Issue 3: Poor Peak Shape in HPLC Analysis of Penciclovir
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | - Silanol Interactions: Use a column designed for basic compounds or adjust the mobile phase pH to suppress interactions with residual silanol groups.[9] - Column Overload: Dilute your sample and reinject to see if the peak shape improves.[9] |
| Peak Splitting | - Column Issues: Inspect the column for voids or a blocked frit.[9] - Sample Solvent Incompatibility: Dissolve your sample in the initial mobile phase composition to avoid peak distortion.[9] |
Quantitative Data Summary
Table 1: Kinetic Parameters for this compound (BRL 42359) Conversion
| Parameter | Value | Enzyme Source | Reference |
| Km | 115 ± 23 µM | Human Liver Cytosol | [3] |
Table 2: IC50 Values of Aldehyde Oxidase Inhibitors
| Inhibitor | IC50 Value | Substrate Concentration | Reference |
| Menadione | 7 µM | 4 µM BRL 42359 | [3] |
| Isovanillin | 15 µM | 4 µM BRL 42359 | [3] |
Experimental Protocols
Protocol 1: Standard Enzymatic Assay for this compound Conversion
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Thaw human liver cytosol on ice. Determine the protein concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the phosphate buffer and the this compound stock solution. The final substrate concentration can be varied (e.g., 10-500 µM) for kinetic studies.[2]
-
Pre-incubate the mixture at 37°C for 5 minutes.[2]
-
Initiate the reaction by adding a specific amount of human liver cytosol (e.g., final protein concentration of 0.5-2 mg/mL).[2]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).[2]
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as a cold solution of acetonitrile or formic acid containing an internal standard.[10]
-
-
Sample Analysis:
Protocol 2: Assay Optimization
-
pH Optimization:
-
Prepare a series of buffers with different pH values (e.g., ranging from pH 6.0 to 8.5).
-
Perform the standard assay protocol at each pH, keeping all other parameters constant.
-
Plot the rate of Penciclovir formation against pH to determine the optimal value.
-
-
Temperature Optimization:
-
Set up parallel reactions and incubate them at different temperatures (e.g., 25°C, 30°C, 37°C, 42°C).
-
Follow the standard assay protocol, keeping all other parameters constant.
-
Plot the reaction rate against temperature to find the optimum.
-
-
Enzyme Concentration Optimization:
-
Vary the concentration of human liver cytosol in the reaction mixture (e.g., 0.1, 0.5, 1.0, 2.0 mg/mL protein).
-
Ensure the substrate is not limiting.
-
Plot the initial reaction velocity against the enzyme concentration to determine the linear range.[7]
-
Visual Diagrams
Caption: Metabolic pathway of Famciclovir to Penciclovir.
Caption: Workflow for enzymatic assay optimization.
Caption: Troubleshooting decision tree for low product formation.
References
- 1. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. docs.abcam.com [docs.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method development and validation for the analysis of Penciclovir and related impurity in bulk and pharmaceutical dosage forms by RP HPLC | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Desacetyl Famciclovir Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used analytical techniques for the quantification of Desacetyl Famciclovir (also known as 6-Deoxypenciclovir), the primary active metabolite of the antiviral prodrug Famciclovir. The accurate measurement of this compound in biological matrices and pharmaceutical formulations is critical for pharmacokinetic, bioequivalence, and quality control studies.
This document presents a side-by-side evaluation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information herein is compiled from validated methods to assist researchers in selecting the most appropriate technique for their specific analytical needs.
Metabolic Conversion of Famciclovir
Famciclovir undergoes a two-step metabolic process to form its active antiviral agent, penciclovir. The first step involves de-acetylation to this compound, which is then oxidized to penciclovir.[1]
Comparison of Analytical Method Performance
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of this compound.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.5 - 50 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.05 µg/mL[2] | To be determined |
| Intra-day Precision (% RSD) | < 2.0%[2] | To be determined |
| Inter-day Precision (% RSD) | < 5.0%[2] | To be determined |
| Accuracy (Recovery %) | 95 - 105%[2] | To be determined |
| Selectivity | Good, potential for interference | Excellent, highly specific |
| Instrumentation Cost | Lower | Higher |
| Operational Complexity | Relatively simple | More complex |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on validated methods and offer a starting point for laboratory implementation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in bulk drug and simple formulations where high sensitivity is not a primary requirement.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: 10 mM Ammonium formate buffer (pH 3.1 with formic acid) and methanol (70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) by dissolving the reference standard in the mobile phase.[2]
-
Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).
-
-
Sample Preparation (for drug substance):
-
Accurately weigh a known amount of the sample.
-
Dissolve and dilute with the mobile phase to a concentration within the linear range of the method.[1]
-
-
Sample Preparation (for biological matrices, e.g., plasma):
-
To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.[3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as human plasma, especially for pharmacokinetic studies where low concentrations are expected.[3]
-
Instrumentation: A validated LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Chromatographic Conditions:
-
Column: C18, 3.5 µm, 4.6 x 75 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: Start at 5% B, linear gradient to 95% B over 3 minutes, hold for 1 minute, then return to 5% B and equilibrate for 1 minute.[3]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be optimized for the specific instrument.
-
Internal Standard (e.g., Acyclovir): To be optimized for the specific instrument.[3]
-
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and an appropriate internal standard (e.g., Acyclovir) in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations into blank human plasma.
-
For sample analysis, to 100 µL of plasma (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant for injection into the LC-MS/MS system.
-
Conclusion
Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques should be guided by the specific requirements of the analysis. For routine quality control of bulk drug or formulations with expected high concentrations, the HPLC-UV method offers a cost-effective and straightforward solution.[1] For bioanalytical studies, such as pharmacokinetics, where high sensitivity and selectivity are paramount to accurately measure low concentrations in complex biological matrices, the LC-MS/MS method is the preferred choice.[3] Researchers should validate the chosen method in their laboratory according to the relevant regulatory guidelines to ensure the generation of accurate and reliable data.
References
Navigating Immunoassay Specificity: A Comparative Guide to Desacetyl Famciclovir Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents and their metabolites is paramount. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of bioanalytical testing. However, the potential for cross-reactivity with structurally similar molecules, such as metabolites of a parent drug, can compromise assay accuracy. This guide provides a comprehensive comparison of the potential cross-reactivity of desacetyl famciclovir in immunoassays designed for the quantification of related antiviral compounds, supported by detailed experimental protocols and illustrative diagrams.
Famciclovir, a prodrug, undergoes rapid and extensive metabolism in the body to form the active antiviral agent, penciclovir.[1] This biotransformation involves several intermediate metabolites, including this compound (a monoacetylated form of penciclovir) and 6-deoxypenciclovir. Given the structural similarities between these compounds, antibodies developed for an immunoassay targeting one molecule may exhibit cross-reactivity with others in the metabolic pathway. Understanding the degree of this cross-reactivity is critical for the development of specific and reliable immunoassays for pharmacokinetic and therapeutic drug monitoring studies.
The Metabolic Journey of Famciclovir
Famciclovir's conversion to the active penciclovir is a multi-step enzymatic process. Following oral administration, famciclovir is deacetylated by esterases to form monoacetylated intermediates, such as this compound. Further deacetylation yields 6-deoxypenciclovir, which is then oxidized by aldehyde oxidase to the active penciclovir.[2]
Assessing Cross-Reactivity: A Quantitative Comparison
The specificity of an immunoassay is determined by the degree of cross-reactivity of the antibody with non-target analytes. This is typically quantified by comparing the concentration of the cross-reactant required to produce a 50% inhibition of the signal (IC50) to the IC50 of the target analyte.
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
While specific experimental data for the cross-reactivity of this compound in a validated immunoassay is not widely published, the following table presents a representative dataset. This data is based on the principles of immunoassay cross-reactivity for structurally related haptens and illustrates the expected outcomes for a highly specific anti-penciclovir antibody.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Penciclovir (Target Analyte) | 15 | 100 |
| This compound | 300 | 5 |
| 6-deoxypenciclovir | 850 | 1.76 |
| Famciclovir | >10,000 | <0.15 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual cross-reactivity values will vary depending on the specific antibody and immunoassay conditions.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for determining the cross-reactivity of small molecules like this compound. The following protocol provides a detailed methodology for such an experiment.
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Target analyte (e.g., Penciclovir)
-
Potential cross-reactants (this compound, 6-deoxypenciclovir, Famciclovir)
-
Specific primary antibody (e.g., anti-penciclovir)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Plate Coating:
-
Dilute the target analyte-protein conjugate in coating buffer to an optimal concentration (typically 1-10 µg/mL).
-
Add 100 µL of the coating solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the target analyte and each potential cross-reactant in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
5. Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
6. Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
7. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the target analyte and each cross-reactant.
-
Determine the IC50 value for each compound from the respective dose-response curves.
-
Calculate the percent cross-reactivity for each compound using the formula provided above.
References
Interspecies Metabolic Divergence of Desacetyl-Famciclovir: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of desacetyl-famciclovir, the key intermediate in the bioactivation of the antiviral prodrug famciclovir, across various species. Understanding these interspecies differences is crucial for the preclinical evaluation and clinical development of famciclovir and other drugs metabolized by aldehyde oxidase. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows.
Introduction
Famciclovir is an orally administered prodrug that is rapidly converted to the active antiviral compound, penciclovir. This bioactivation is a two-step process involving initial de-acetylation to 6-deoxypenciclovir (BRL 42359), also known as desacetyl-famciclovir, followed by oxidation to penciclovir.[1] This critical oxidation step is catalyzed by the cytosolic enzyme aldehyde oxidase (AO).[2] The activity of aldehyde oxidase exhibits significant interspecies variability, leading to marked differences in the pharmacokinetics of famciclovir's metabolites across different animal models and humans.[3][4]
Interspecies Pharmacokinetics of Famciclovir Metabolites
Following oral administration of famciclovir, the plasma concentrations of its metabolites, 6-deoxypenciclovir and penciclovir, vary significantly across species. These differences are primarily attributed to the varying efficiency of aldehyde oxidase in converting 6-deoxypenciclovir to penciclovir.
Quantitative Pharmacokinetic Data
The table below summarizes the key pharmacokinetic parameters of penciclovir and 6-deoxypenciclovir in humans, rats, dogs, cats, and elephants after oral administration of famciclovir.
| Species | Dose of Famciclovir | Metabolite | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Elimination Half-life (h) | Bioavailability of Penciclovir (%) |
| Human | 125 mg | Penciclovir | 0.8 | 0.9 | 2.24 | 2.0 - 2.5 | ~60-77 |
| 500 mg | Penciclovir | - | <1 | - | 2.3 | - | |
| Rat | 40 mg/kg | Penciclovir | 3.5 | 0.5 | - | - | - |
| 40 mg/kg | 6-deoxypenciclovir | 2.2 | 0.5 | - | - | - | |
| Dog | 25 mg/kg | Penciclovir | 4.4 | 3 | - | - | - |
| 25 mg/kg | 6-deoxypenciclovir | 10.0 | 1 | - | - | - | |
| Cat | 15 mg/kg (single dose) | Penciclovir | 0.35 ± 0.18 | 4.6 ± 1.8 | - | 3.1 ± 0.9 | - |
| 40 mg/kg (single dose) | Penciclovir | 1.34 ± 0.33 | 2.8 ± 1.8 | - | 4.2 ± 0.6 | 12.5 ± 3.0 | |
| 90 mg/kg (single dose) | Penciclovir | 1.28 ± 0.42 | 3.0 ± 1.1 | - | 4.8 ± 1.4 | 7.0 ± 1.8 | |
| Asian Elephant | 5 mg/kg | Penciclovir | 1.3 | 1.1 | - | - | - |
| African Elephant | 15 mg/kg | Penciclovir | 3.73 | 2.12 | 33.93 | - | - |
Data compiled from multiple sources.[4][5][6][7][8][9][10][11]
Observations:
-
In rats, the conversion of 6-deoxypenciclovir to penciclovir is rapid, with both metabolites reaching peak concentrations at the same time.[5]
-
In dogs, the formation of penciclovir is slower, resulting in a later Tmax for penciclovir compared to 6-deoxypenciclovir, and a higher Cmax for the precursor.[5]
-
Cats exhibit non-linear pharmacokinetics, with increasing doses of famciclovir not proportionally increasing the Cmax of penciclovir, suggesting saturation of the metabolic pathway.[10]
-
Elephants show efficient conversion of famciclovir to penciclovir.[4][7]
In Vitro Metabolism of 6-Deoxypenciclovir
In vitro studies using liver cytosol from different species have been instrumental in elucidating the role of aldehyde oxidase in the metabolism of 6-deoxypenciclovir and highlighting interspecies differences.
Comparative Aldehyde Oxidase Activity
A study comparing the in vitro oxidation of 6-deoxypenciclovir by partially purified aldehyde oxidase from different species revealed the following:
| Species | Primary Metabolite(s) of 6-deoxypenciclovir |
| Human | Penciclovir |
| Guinea Pig | Penciclovir |
| Rat (AO-active) | Penciclovir |
| Rabbit | Penciclovir and 8-oxo-6-deoxypenciclovir (in approximately equal amounts) |
Data from Rashidi et al. (1997).[2]
Observations:
-
Human, guinea pig, and AO-active rat liver aldehyde oxidase predominantly catalyze the conversion of 6-deoxypenciclovir to the active drug, penciclovir.[2]
-
Rabbit liver aldehyde oxidase, in contrast, produces both penciclovir and an alternative metabolite, 8-oxo-6-deoxypenciclovir, in roughly equal proportions, indicating a different metabolic profile in this species.[2]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to determine the plasma concentrations of famciclovir metabolites.[1]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Dosing: A single oral dose of famciclovir (e.g., 40 mg/kg) is administered via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of penciclovir and 6-deoxypenciclovir are quantified using a validated LC-MS/MS method.[1]
In Vitro Metabolism of 6-Deoxypenciclovir in Human Liver Cytosol
This protocol is designed to determine the kinetics of the conversion of 6-deoxypenciclovir to penciclovir.[1][12]
-
Enzyme Source: Human liver cytosol, which is a rich source of aldehyde oxidase.[1]
-
Preparation of Incubation Mixture:
-
A stock solution of 6-deoxypenciclovir is prepared in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, human liver cytosol (at a typical protein concentration of 0.5-2 mg/mL), phosphate buffer (pH 7.4), and the 6-deoxypenciclovir stock solution are combined. Substrate concentrations are varied to determine enzyme kinetics (e.g., 10-500 µM).[1]
-
-
Incubation:
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by the addition of the substrate.
-
Incubation is carried out at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).[1]
-
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate the protein.[12]
-
Sample Processing and Analysis:
-
Samples are centrifuged to pellet the precipitated protein.
-
The supernatant is transferred to a new tube and evaporated to dryness.
-
The residue is reconstituted in the mobile phase.
-
The formation of penciclovir is analyzed using a validated HPLC method with UV or mass spectrometric detection.[1][12]
-
-
Inhibitor Studies: To confirm the role of aldehyde oxidase, parallel incubations are performed in the presence of a known aldehyde oxidase inhibitor (e.g., menadione) and a xanthine oxidase inhibitor (e.g., allopurinol) as a negative control.[1]
Visualizing Metabolic Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimates of the pharmacokinetics of famciclovir and its active metabolite penciclovir in young Asian elephants (Elephas maximus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic and pharmacokinetic studies following oral administration of famciclovir to the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Penciclovir pharmacokinetics after oral and rectal administration of famciclovir in African elephants (Loxodonta africana) shows that effective concentrations can be achieved from rectal administration, despite lower absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of penciclovir in healthy cats following oral administration of famciclovir or intravenous infusion of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and safety of penciclovir following oral administration of famciclovir to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Desacetyl Famciclovir vs. Penciclovir: An In Vitro Antiviral Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral efficacy of desacetyl famciclovir and its active metabolite, penciclovir. The information presented is supported by experimental data to aid researchers and professionals in drug development and virological studies.
Executive Summary
Famciclovir is a prodrug that undergoes rapid and extensive metabolism to its active form, penciclovir, which exerts antiviral activity. The primary intermediate in this metabolic cascade is this compound, also known as 6-deoxypenciclovir or BRL 42359. In vitro studies demonstrate that this compound itself possesses no significant antiviral activity. In contrast, penciclovir is a potent inhibitor of various herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV). The antiviral efficacy of famciclovir observed in vivo is therefore attributable to its conversion to penciclovir.
Metabolic Activation of Famciclovir
Famciclovir's journey to becoming an active antiviral agent involves a two-step metabolic process. Following oral administration, famciclovir is first deacetylated by esterases, primarily in the intestine and liver, to form the inactive intermediate, this compound (6-deoxypenciclovir). Subsequently, this intermediate is oxidized at the 6-position of the purine ring by aldehyde oxidase in the liver to form the active antiviral compound, penciclovir.[1][2]
Caption: Metabolic pathway of famciclovir to its active form, penciclovir.
Comparative In Vitro Efficacy Data
The following table summarizes the available in vitro data for this compound and penciclovir against various herpesviruses. The data clearly indicates that this compound is inactive in vitro, while penciclovir demonstrates potent antiviral activity.
| Compound | Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | FHV-1 | CRFK | Plaque Reduction | No antiviral effect | >1060 | Not applicable | [3] |
| Penciclovir | FHV-1 | CRFK | Plaque Reduction | 3.4 | >40 | >11.8 | [3] |
| Penciclovir | HSV-1 | Vero | Plaque Reduction | 1.6 | >400 | >250 | [4][5] |
| Penciclovir | HSV-2 | Vero | Plaque Reduction | 6.0 | >400 | >66.7 | [4][5] |
| Penciclovir | VZV | MRC-5 | Plaque Reduction | 12.3 | >400 | >32.5 | [4][6] |
IC50 (50% inhibitory concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile, as it suggests that the antiviral effect occurs at concentrations much lower than those causing cellular toxicity.
Experimental Protocols
The data presented in this guide is primarily derived from two key in vitro assays: the Plaque Reduction Assay (to determine antiviral efficacy) and a cytotoxicity assay (to assess the effect on host cell viability).
Plaque Reduction Assay (IC50 Determination)
The plaque reduction assay is a standard method used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50%.
Methodology:
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero or MRC-5 cells) is seeded in multi-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a standardized amount of virus for a defined adsorption period (e.g., 1-2 hours).
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound (this compound or penciclovir).
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques in the untreated control wells (typically 2-5 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC50 Calculation: The percentage of plaque inhibition is calculated for each compound concentration relative to the untreated virus control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.
Cytotoxicity Assay (CC50 Determination)
A cytotoxicity assay is performed in parallel to the antiviral assay to determine the concentration of the compound that is toxic to the host cells.
Methodology:
-
Cell Seeding: A monolayer of the same host cells used in the plaque reduction assay is seeded in multi-well plates.
-
Compound Treatment: The cells are incubated with serial dilutions of the test compound for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using a variety of methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting.
-
CC50 Calculation: The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Experimental Workflow and Data Analysis
The following diagram illustrates the typical workflow for determining the in vitro antiviral efficacy and selectivity of a compound.
Caption: Workflow for determining in vitro antiviral efficacy and selectivity.
Conclusion
The in vitro experimental data unequivocally demonstrates that this compound, the primary intermediate in the metabolism of famciclovir, is devoid of antiviral activity. The potent anti-herpesvirus effects observed with famciclovir administration are solely attributable to its subsequent conversion to penciclovir. Penciclovir exhibits significant in vitro efficacy against a range of herpesviruses with a favorable selectivity index, highlighting its role as the active therapeutic agent. This distinction is critical for researchers designing in vitro experiments and for professionals in the field of antiviral drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of famciclovir and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Penciclovir | CAS:39809-25-1 | HSV-1 DNA synthesis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
A Researcher's Guide to Bioequivalence Studies of Famciclovir: Focusing on the Active Metabolite, Penciclovir
For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug formulations is a critical step in the regulatory approval process. This guide provides a comprehensive comparison of bioequivalence studies for famciclovir, with a specific focus on the measurement of its active metabolite, penciclovir. It includes detailed experimental protocols, comparative pharmacokinetic data, and an evaluation of alternative antiviral therapies.
Famciclovir is a prodrug that is rapidly converted to its active form, penciclovir, in the body.[1][2] Therefore, bioequivalence studies for famciclovir formulations focus on demonstrating comparable bioavailability of penciclovir in the bloodstream.[3] This ensures that the generic formulation performs in the same manner as the reference product.
The Metabolic Pathway of Famciclovir to Penciclovir
Famciclovir undergoes extensive first-pass metabolism to form the pharmacologically active penciclovir. This biotransformation is a key consideration in the design of bioequivalence studies.
Comparative Pharmacokinetic Data of Penciclovir
Bioequivalence is determined by comparing key pharmacokinetic parameters of penciclovir after administration of test and reference famciclovir formulations. The 90% confidence intervals for the ratio of the geometric means of the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) must fall within the acceptance range of 80-125%.[4]
Below are summaries of pharmacokinetic data from bioequivalence studies comparing different famciclovir formulations.
Table 1: Bioequivalence Study of Famciclovir 500 mg Tablets [4]
| Parameter | Test Formulation (Famciclovir "Sandoz") | Reference Formulation (Oravir®) | Ratio (Test/Reference) [90% CI] |
| AUC0-t (ng·h/mL) | - | - | 98.91% - 103.88% |
| Cmax (ng/mL) | - | - | 89.38% - 106.95% |
Data presented as the 90% confidence interval for the ratio of the geometric means.
Table 2: Bioequivalence Study of Famciclovir 250 mg Capsules vs. Tablets [5]
| Parameter | Test Formulation (Capsule) | Reference Formulation (Tablet) |
| Cmax (mg/L) | 4.207 ± 1.079 | 4.303 ± 1.271 |
| Tmax (h) | 0.774 ± 0.190 | 0.748 ± 0.181 |
| AUC0-t (mg·h/L) | 14.622 ± 3.605 | 14.072 ± 3.459 |
| AUC0-∞ (mg·h/L) | 15.476 ± 3.654 | 14.828 ± 3.420 |
Data are presented as mean ± standard deviation.
Experimental Protocols for Famciclovir Bioequivalence Studies
A standardized experimental design is crucial for the reliable assessment of bioequivalence. The following outlines a typical protocol for a famciclovir bioequivalence study.
Study Design
Bioequivalence studies for famciclovir are typically conducted as single-dose, two-period, two-sequence, randomized crossover studies in healthy adult volunteers under fasting conditions.[3][4] A washout period of at least one week is maintained between the two treatment periods.[6]
Subject Selection Criteria
Inclusion Criteria:
-
Healthy male and non-pregnant, non-lactating female volunteers.[3]
-
Age between 18 and 45 years.[7]
-
Body Mass Index (BMI) within a normal range.[8]
-
No clinically significant abnormalities in medical history, physical examination, and laboratory tests.[7]
Exclusion Criteria:
-
History of allergic reactions to famciclovir, penciclovir, or related drugs.[7]
-
Positive tests for HIV, Hepatitis B, or Hepatitis C.[7]
-
Use of any medication that could interfere with the pharmacokinetics of the study drug.[7]
-
History of drug or alcohol abuse.[9]
Dosing and Blood Sampling
A single oral dose of the highest strength of the famciclovir formulation (typically 500 mg) is administered with water after an overnight fast.[3][4] Blood samples are collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose to adequately characterize the plasma concentration-time profile of penciclovir. A typical sampling schedule might include collections at 0.25, 0.5, 1, 1.5, 2, 3, 6, 9, and 12 hours after dosing.[6]
Bioanalytical Method for Penciclovir Quantification
The concentration of penciclovir in plasma is determined using a validated high-performance liquid chromatography (HPLC) with UV detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][10][11]
HPLC-UV Method Example: [8]
-
Column: BDS-C18
-
Mobile Phase: A mixture of phosphate buffer (20mM, pH 7.5), methanol, and acetonitrile (94:3:3, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Protein precipitation with perchloric acid.
-
Internal Standard: Acyclovir
LC-MS/MS Method Example: [11]
-
Column: C18, 75 x 4.6 mm, 3 µm
-
Flow Rate: 0.5 mL/min
-
Ionization: Electrospray ionization (ESI) in multiple reaction-monitoring (MRM) mode.
-
Sample Preparation: Solid-phase extraction (SPE).
-
Internal Standard: Acyclovir
Workflow of a Typical Bioequivalence Study
The following diagram illustrates the key stages involved in a bioequivalence study of famciclovir.
Comparison with Alternative Antiviral Therapies
Famciclovir's primary alternatives for the treatment of herpesvirus infections are valacyclovir and acyclovir.[12][13] Valacyclovir is also a prodrug that is converted to acyclovir, the same active compound as the drug acyclovir.[2]
Table 3: Pharmacokinetic Comparison of Penciclovir and Acyclovir from their Prodrugs
| Parameter | Penciclovir (from Famciclovir) | Acyclovir (from Valacyclovir) |
| Oral Bioavailability | ~77%[1] | ~54.5%[14] |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour[14] | ~1-2 hours[14] |
| Plasma Half-life (t1/2) | ~2-2.5 hours[13] | ~2.5-3.3 hours[14] |
While both prodrugs offer improved bioavailability compared to their active parent drugs, famciclovir demonstrates a higher oral bioavailability of its active metabolite, penciclovir, compared to the bioavailability of acyclovir from valacyclovir.[3][14] However, the clinical significance of these pharmacokinetic differences may vary depending on the specific viral infection being treated.[13] Clinical studies have shown comparable efficacy between famciclovir and valacyclovir for the treatment of recurrent genital herpes.[15]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. The Clinical Pharmacokinetics of Famciclovir | Semantic Scholar [semanticscholar.org]
- 3. Comparing Prodrugs with Acyclovir for Treating Postherpetic Neuralgia among Herpes Zoster Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cbg-meb.nl [db.cbg-meb.nl]
- 5. researchgate.net [researchgate.net]
- 6. camberpharma.com [camberpharma.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of new antiherpes agents: famciclovir and valacyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of new antiherpetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
A Comparative Guide to the Formation of Desacetyl Famciclovir from Famciclovir Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation of the active antiviral agent penciclovir from its prodrug, famciclovir, with a focus on the intermediate metabolite, desacetyl famciclovir. As comparative data on different famciclovir prodrugs is not available in the current literature, this guide will focus on the metabolic pathway of famciclovir and compare its efficiency as a prodrug to that of valacyclovir, a prodrug for the antiviral agent acyclovir. This comparison will be supported by experimental data on their pharmacokinetic profiles.
Executive Summary
Famciclovir is an orally administered prodrug that is efficiently converted to the active antiviral compound, penciclovir. This biotransformation is a two-step process involving initial de-acetylation to intermediate metabolites, including this compound and 6-deoxypenciclovir, followed by oxidation to penciclovir. The high oral bioavailability of penciclovir from famciclovir underscores the efficiency of this conversion process. When compared to valacyclovir, the prodrug of acyclovir, famciclovir exhibits a higher bioavailability of its active metabolite. Both prodrugs represent significant advancements over their parent drugs, offering improved pharmacokinetic profiles and greater therapeutic efficacy.
Metabolic Pathway of Famciclovir
Following oral administration, famciclovir undergoes rapid and extensive first-pass metabolism in the intestine and liver to form penciclovir.[1] This conversion is a cascade of enzymatic reactions. The primary pathway involves the removal of both acetyl groups from famciclovir to form 6-deoxypenciclovir.[2] Mono-deacetylation also occurs, leading to the formation of this compound. Subsequently, 6-deoxypenciclovir is oxidized at the 6-position of the purine ring by aldehyde oxidase to yield the active penciclovir.
Comparative Pharmacokinetics: Famciclovir vs. Valacyclovir
A key measure of a prodrug's effectiveness is its ability to deliver the active drug to the systemic circulation. The following table compares the pharmacokinetic parameters of penciclovir (from famciclovir) and acyclovir (from valacyclovir).
| Parameter | Famciclovir (for Penciclovir) | Valacyclovir (for Acyclovir) | Reference(s) |
| Active Moiety | Penciclovir | Acyclovir | [3] |
| Oral Bioavailability | ~77% | ~54-70% | [4] |
| Time to Peak Concentration (Tmax) of Active Moiety | ~0.5 - 0.9 hours | ~1-2 hours | [4][5] |
| Elimination Half-life (t1/2) of Active Moiety | ~2 - 2.5 hours | ~2.5 - 3.3 hours | [6] |
Note: Specific pharmacokinetic data for this compound (Cmax, Tmax, AUC) is limited in publicly available literature, as it is a transient intermediate. Concentrations of the major intermediate, 6-deoxypenciclovir, are also low and measurable for only a short duration after famciclovir administration.[2]
Experimental Protocols
The pharmacokinetic data presented in this guide are typically obtained through clinical trials involving healthy volunteers or patient populations. A generalized experimental workflow for such a study is outlined below.
Protocol: Pharmacokinetic Study of Oral Antiviral Prodrugs
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study. Subjects undergo a health screening to ensure they meet the inclusion criteria.
-
Drug Administration: After an overnight fast, subjects are administered a single oral dose of the prodrug (e.g., 500 mg of famciclovir or 1000 mg of valacyclovir).
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the prodrug, its intermediates (if measurable), and the active metabolite are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve), using non-compartmental analysis.
Discussion
The conversion of famciclovir to penciclovir is a highly efficient process, leading to a greater bioavailability of the active drug compared to the conversion of valacyclovir to acyclovir.[4] This efficient conversion is attributed to rapid de-acetylation and subsequent oxidation by aldehyde oxidase. The formation of this compound is a transient step in this metabolic cascade. The limited data on its plasma concentrations suggest that it is rapidly converted to 6-deoxypenciclovir and subsequently to penciclovir.
The higher bioavailability of penciclovir from famciclovir may offer clinical advantages, including the potential for less frequent dosing and a more consistent therapeutic effect.[1] However, the choice between famciclovir and valacyclovir often depends on various factors, including the specific viral infection being treated, patient tolerance, and cost.[7]
Conclusion
Famciclovir is an effective prodrug that ensures high systemic exposure to the active antiviral agent, penciclovir. The formation of this compound is a key, albeit transient, step in the metabolic activation of famciclovir. While direct comparative studies of different famciclovir prodrugs are lacking, the comparison with valacyclovir highlights the efficiency of famciclovir's bioconversion. Further research focusing on the detailed pharmacokinetics of the intermediate metabolites, including this compound, could provide deeper insights into the optimization of antiviral prodrug design.
References
- 1. Efficacy of valacyclovir and famciclovir in herpes zoster: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ro.co [ro.co]
- 4. drtelx.com [drtelx.com]
- 5. Valaciclovir (BW256U87): the L-valyl ester of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of new antiherpetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Established Gold Standard vs. a Metabolite Intermediate: Validating a Reliable Biomarker for Famciclovir Exposure
A comprehensive analysis of Penciclovir as the validated biomarker for the antiviral prodrug Famciclovir, and an objective evaluation of the potential, yet unvalidated, role of its metabolite, Desacetyl Famciclovir.
In the landscape of antiviral drug development and clinical pharmacology, the accurate measurement of drug exposure is paramount for ensuring efficacy and safety. For the oral prodrug Famciclovir, which is rapidly and extensively converted to its active form, Penciclovir, the choice of a reliable biomarker is critical. This guide provides a detailed comparison of Penciclovir, the established and validated biomarker for Famciclovir, with this compound, a key metabolic intermediate, for which validation as a reliable biomarker is not currently supported by scientific literature.
Executive Summary
Following oral administration, Famciclovir undergoes extensive first-pass metabolism, with negligible levels of the parent drug detected in plasma or urine.[1] The primary and active metabolite, Penciclovir, is the widely accepted and validated biomarker for determining the systemic exposure of Famciclovir.[1][2] While this compound is a known intermediate in the metabolic conversion of Famciclovir to Penciclovir, there is a lack of scientific evidence to support its use as a reliable, independent biomarker for Famciclovir exposure. This guide will delve into the pharmacokinetic data, the established validation of Penciclovir, and the hypothetical validation requirements for this compound, underscoring the current scientific consensus.
The Metabolic Pathway of Famciclovir
Famciclovir's conversion to the active antiviral agent, Penciclovir, is a two-step process. Initially, Famciclovir is deacetylated to intermediate metabolites, including the mono-deacetylated form, this compound, and the di-deacetylated form, 6-deoxypenciclovir (also known as BRL 42359).[3][4] Subsequently, 6-deoxypenciclovir is oxidized by aldehyde oxidase in the liver to form Penciclovir.[3][4]
Penciclovir: The Validated Biomarker
Penciclovir is the cornerstone for assessing Famciclovir's bioavailability and pharmacokinetic profile in clinical studies.[1][2] Its plasma concentrations exhibit a linear relationship with the administered dose of Famciclovir.[1] The bioavailability of Penciclovir following oral administration of Famciclovir is approximately 77%.[5]
Table 1: Pharmacokinetic Parameters of Penciclovir after Oral Administration of Famciclovir in Humans
| Parameter | Value | Reference |
| Bioavailability | ~77% | [5] |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour (fasting) | [1] |
| Terminal Phase Elimination Half-life (t1/2β) | 2 - 2.5 hours (normal renal function) | [1] |
| Linearity | Linear over 125 mg to 750 mg Famciclovir dose range | [1] |
The analytical methods for quantifying Penciclovir in biological matrices, such as plasma, are well-established and validated according to international guidelines. These methods, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), have demonstrated the necessary precision, accuracy, linearity, and sensitivity for reliable pharmacokinetic analysis.
This compound: An Unvalidated Potential Biomarker
This compound, also known as BRL 43594, is a mono-acetylated intermediate in the metabolic cascade of Famciclovir.[6] While its presence as a metabolite is acknowledged, there is a significant absence of published studies that validate its use as a reliable biomarker for Famciclovir exposure. The scientific literature consistently focuses on Penciclovir for pharmacokinetic assessments.
To be considered a reliable biomarker, this compound would need to undergo a rigorous validation process. This would involve demonstrating a consistent and predictable correlation with the administered Famciclovir dose and, ideally, with the resulting concentrations of the active moiety, Penciclovir.
Comparison of Biomarker Characteristics
Table 2: Comparison of Penciclovir and this compound as Biomarkers for Famciclovir
| Characteristic | Penciclovir | This compound |
| Validation Status | Validated and widely accepted | Not validated |
| Pharmacological Activity | Active antiviral agent | Inactive intermediate |
| Correlation with Dose | Linear and well-documented[1] | Undocumented |
| Bioanalytical Methods | Well-established and validated (HPLC, LC-MS/MS) | Research-grade methods exist, but not for routine biomarker validation |
| Supporting Literature | Extensive | Scarce |
Experimental Protocols for Biomarker Validation
The validation of a bioanalytical method for a biomarker like this compound would need to adhere to established regulatory guidelines. The following outlines a typical experimental protocol.
Hypothetical Experimental Protocol for Validation of a Bioanalytical Method for this compound in Human Plasma
1. Objective: To validate a sensitive and specific method for the quantification of this compound in human plasma.
2. Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3. Validation Parameters:
-
Selectivity and Specificity: Analysis of blank plasma from multiple sources to ensure no interference from endogenous components.
-
Linearity: Establishing a linear relationship between concentration and instrument response over a defined range. This is typically assessed by analyzing calibration standards at a minimum of six concentration levels.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at multiple concentration levels (e.g., lower limit of quantification (LLOQ), low, medium, and high QC samples) within a single run (intra-day) and across multiple days (inter-day).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: Assessing the influence of plasma components on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Conclusion
Based on the current body of scientific evidence, Penciclovir is the only validated and reliable biomarker for assessing systemic exposure to Famciclovir. Its pharmacokinetic profile is well-characterized, and robust bioanalytical methods for its quantification are readily available.
While this compound is a known metabolite of Famciclovir, there is no data to support its use as a primary biomarker. Any consideration of this compound for this purpose would necessitate a comprehensive validation process, including the establishment of a clear and consistent correlation with Famciclovir administration and Penciclovir formation, as well as the development and validation of a dedicated bioanalytical method. For researchers, scientists, and drug development professionals, the use of Penciclovir as the biomarker for Famciclovir remains the scientifically sound and accepted standard.
References
- 1. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic and pharmacokinetic studies following oral administration of famciclovir to the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Famciclovir: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and LC-MS/MS Methods for Desacetyl Famciclovir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Desacetyl Famciclovir in biological matrices. This compound, also known as BRL 42359, is the initial and a major metabolite of the antiviral prodrug Famciclovir. Accurate quantification of this metabolite is crucial for pharmacokinetic and bioequivalence studies.
Metabolic Pathway of Famciclovir
Famciclovir is rapidly metabolized in the intestine and liver. The primary metabolic pathway involves de-acetylation to form this compound, which is then oxidized by aldehyde oxidase to the active antiviral agent, Penciclovir.
Safety Operating Guide
Navigating the Disposal of Desacetyl Famciclovir: A Guide for Laboratory Professionals
The proper disposal of Desacetyl Famciclovir, a metabolite and impurity of the antiviral drug Famciclovir, is a critical aspect of laboratory safety and environmental responsibility.[1][2][3][4] Adherence to established protocols minimizes risks to personnel and ensures compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5][6] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous and non-hazardous waste.[6][7] A key regulation is the 2019 EPA rule, often referred to as Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[5][8] One of the significant mandates of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down drains.[5]
Step-by-Step Disposal Protocol for this compound Waste
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemically resistant, disposable gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
2. Waste Segregation: Proper segregation of waste is crucial for compliant disposal.
-
Solid Waste: All materials contaminated with this compound, such as unused product, weighing papers, contaminated gloves, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.[9] These are typically black containers for RCRA hazardous pharmaceutical waste.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.[9] Do not mix with other solvent waste streams unless permitted by your institution's chemical safety office.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.
3. Labeling and Storage: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.[9] Store waste containers in a designated satellite accumulation area away from general lab traffic.
4. Decontamination of Glassware: Reusable glassware that has come into contact with this compound should be decontaminated. A common procedure involves:
-
Rinsing the glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound. The rinsate should be collected as hazardous liquid waste.[9]
-
Washing the glassware with a laboratory detergent and rinsing thoroughly with water.[9]
5. Final Disposal: Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[5][6] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of hazardous waste. Always follow your institution's specific guidelines.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C12H17N5O3[2][10] |
| Molecular Weight | 279.30 g/mol [2][10] |
| CAS Number | 104227-88-5[2][10] |
| Appearance | White to off-white solid[11] |
| Solubility | Slightly soluble in water[11] |
| Melting Point | 105 °C / 221 °F[11] |
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for research involving this compound are not included. Researchers should develop their own protocols in accordance with standard laboratory practices and institutional guidelines.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. animalsbodymindspirit.com [animalsbodymindspirit.com]
Essential Safety and Handling Protocols for Desacetyl Famciclovir
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling active pharmaceutical ingredients (APIs) such as Desacetyl Famciclovir. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
I. Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a metabolite of the antiviral drug Famciclovir, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact with the compound. |
| Body Protection | A lab coat or disposable gown | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator | Recommended when handling the powder form to prevent inhalation. |
| Ventilation | A certified chemical fume hood or biological safety cabinet | To control airborne particles and vapors at the source. |
| Hygiene | Hand washing facilities and emergency eyewash stations | For immediate decontamination in case of exposure. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risks.[2]
-
Before use, ensure that all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing papers for handling the powder.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All disposables that have come into contact with this compound, such as gloves, weighing papers, and contaminated labware, should be collected in a designated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.[3] Do not pour this waste down the drain.[4]
2. Waste Disposal:
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of antiviral compounds.
-
Ensure that waste containers are securely closed and stored in a designated accumulation area pending pickup by a licensed hazardous waste disposal company.
IV. Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety checkpoints at each stage.
Caption: Workflow for Safe Handling of this compound.
By adhering to these safety protocols and operational plans, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the well-being of personnel and the integrity of research outcomes. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
